molecular formula C4H8ClNO2 B581965 (R)-Azetidine-2-carboxylic acid hydrochloride CAS No. 647854-72-6

(R)-Azetidine-2-carboxylic acid hydrochloride

Cat. No.: B581965
CAS No.: 647854-72-6
M. Wt: 137.563
InChI Key: LPAHPJVNLPAUNC-AENDTGMFSA-N
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Description

(R)-Azetidine-2-carboxylic acid hydrochloride is the salt form of a non-proteogenic amino acid that serves as a potent proline mimic . This compound is of significant interest in plant physiology and biochemistry research due to its role as a defensive metabolite . Its mechanism of action involves being misincorporated into proteins in place of proline, which leads to the production of misfolded proteins and subsequently triggers a global cellular stress response known as the unfolded protein response . Studies in Arabidopsis thaliana have demonstrated that this compound inhibits root growth, an effect that can be specifically counteracted by supplementation with L-proline, underscoring its competitive interaction with proline metabolic pathways . The molecular basis of its biosynthesis from S-adenosylmethionine (SAM) has been elucidated in bacterial systems, revealing a fascinating 4-exo-tet cyclization facilitated by specialized AZE synthases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. CAS Number: 647854-72-6 Molecular Formula: C 4 H 8 ClNO 2 Molecular Weight: 137.56 g/mol (or 137.57 g/mol) Storage: Store at 2-8°C in a refrigerator .

Properties

IUPAC Name

(2R)-azetidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHPJVNLPAUNC-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738776
Record name (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647854-72-6
Record name (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to (R)-Azetidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (R)-Azetidine-2-carboxylic acid hydrochloride. This non-proteinogenic amino acid, a constrained analog of proline, is a valuable tool in chemical biology and drug discovery.

Core Chemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of azetidine-2-carboxylic acid. The presence of the azetidine ring, a four-membered heterocycle, imparts unique conformational constraints compared to its five-membered counterpart, proline. This structural feature is of significant interest in the design of peptides and peptidomimetics with modified secondary structures and biological activities.

PropertyValueReference
CAS Number 62007-65-4[1]
Molecular Formula C₄H₈ClNO₂
Molecular Weight 137.56 g/mol
Appearance White to off-white solid[2]
Melting Point 215 °C (for the free acid)[3]
Solubility Soluble in water.[3] Slightly soluble in methanol. Insoluble in DMSO.[4][5]
pKa 2.35 ± 0.20 (Predicted for the carboxylic acid group of the parent compound)

Synthesis and Spectroscopic Analysis

The synthesis of enantiomerically pure (R)-Azetidine-2-carboxylic acid typically involves asymmetric synthesis or chiral resolution of the racemic mixture. A common strategy involves the use of a chiral auxiliary to direct the stereochemistry of the azetidine ring formation.

Experimental Protocol: Asymmetric Synthesis

A practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid has been described, starting from inexpensive chemicals. The key steps involve the construction of the azetidine ring via an intramolecular alkylation, utilizing an optically active α-methylbenzylamine as a chiral auxiliary.[6] The final step to obtain the hydrochloride salt involves treating the purified (R)-Azetidine-2-carboxylic acid with hydrochloric acid in a suitable solvent, followed by crystallization.

Spectroscopic Data
  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the α-proton. The chemical shifts will be influenced by the presence of the carboxylic acid and the protonated amine.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the N-H stretch of the ammonium salt.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Azetidine-2-carboxylic acid is a known proline analogue and exerts its biological effects primarily by being misincorporated into proteins in place of proline.[3] This substitution can lead to improperly folded and dysfunctional proteins, inducing cellular stress.

Mechanism of Action

Both the (R)- and (S)-enantiomers of azetidine-2-carboxylic acid can be recognized and activated by human prolyl-tRNA synthetase (ProRS).[4] This activation leads to the charging of tRNAPro with the analogue, which is then incorporated into nascent polypeptide chains during translation. The smaller, four-membered ring of azetidine disrupts the normal geometry of the peptide backbone, affecting protein secondary and tertiary structures. This is particularly detrimental to proteins rich in proline, such as collagen.[7][8][9]

Cellular Effects and Signaling Pathways

The misincorporation of azetidine-2-carboxylic acid into proteins leads to proteotoxic stress and can trigger the unfolded protein response (UPR). This cellular stress response is a key signaling pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum. Studies on the L-enantiomer have shown that its toxicity is associated with increased pro-inflammatory activity and reduced cell survival in microglial cells.[10][11] While direct comparative studies on the stereospecific effects on signaling pathways are limited, it is plausible that the (R)-enantiomer elicits similar cellular stress responses.

The following diagram illustrates the general workflow of azetidine-2-carboxylic acid's entry into protein synthesis and the subsequent cellular consequences.

Azetidine_Toxicity_Workflow cluster_0 Cellular Uptake and Activation cluster_1 Protein Synthesis and Misfolding cluster_2 Cellular Stress Response AZE_ext (R)-Azetidine-2-carboxylic acid (extracellular) AZE_int (R)-Azetidine-2-carboxylic acid (intracellular) AZE_ext->AZE_int Transport ProRS Prolyl-tRNA Synthetase AZE_int->ProRS AZE_tRNA AZE-tRNAPro ProRS->AZE_tRNA Activation Ribosome Ribosome AZE_tRNA->Ribosome Incorporation Misfolded_Protein Misfolded Protein (e.g., Collagen) Ribosome->Misfolded_Protein UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Inflammation Pro-inflammatory Response UPR->Inflammation Apoptosis Apoptosis UPR->Apoptosis

References

The Enigmatic Proline Analogue: A Technical Guide to the Natural Sources and Occurrence of Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a four-membered heterocyclic analogue of the proteinogenic amino acid proline. First discovered in 1955 in the lily of the valley (Convallaria majalis), this compound has garnered significant interest within the scientific community due to its unique biological activities, including its ability to be mistakenly incorporated into proteins in place of proline.[1] This misincorporation can lead to altered protein structure and function, making AZE a molecule of interest for toxicological studies and as a potential lead compound in drug development. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for azetidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data

Azetidine-2-carboxylic acid is primarily found in the plant kingdom, with notable concentrations in species belonging to the Liliaceae and Fabaceae families. It has also been identified in some species of fungi and bacteria. The distribution of AZE is not uniform across different plant tissues, with rhizomes and fresh foliage often containing higher concentrations.[1]

Below is a summary of the quantitative data available for the occurrence of azetidine-2-carboxylic acid in various natural sources.

Natural SourceFamily/ClassPlant Part/OrganismConcentration/AbundanceReference(s)
Convallaria majalis (Lily of the Valley)LiliaceaeRhizomes and fresh foliagePresence confirmed, quantitative data not specified in reviewed literature.[1]
Polygonatum officinale (Solomon's Seal)AsparagaceaeRhizomes and fresh foliagePresence confirmed, quantitative data not specified in reviewed literature.[1]
Beta vulgaris (Table Beets, Sugar Beets)AmaranthaceaeTubersDetected in small quantities.[1][2]
Various speciesFabaceae (Bean family)-Presence detected.[1]
Actinoplanes ferrugineusActinobacteria-Presence confirmed.[3]

Biosynthesis of Azetidine-2-carboxylic Acid

The biosynthetic pathway of azetidine-2-carboxylic acid has been more extensively studied in bacteria than in plants. In bacteria, the synthesis is a direct enzymatic conversion from a common metabolite.

Bacterial Biosynthesis

In several bacterial species, azetidine-2-carboxylic acid is synthesized from S-adenosylmethionine (SAM) in a reaction catalyzed by the enzyme AZE synthase.[3][4] This enzyme facilitates an intramolecular nucleophilic attack of the α-amino group on the γ-carbon of the methionine moiety of SAM, leading to the formation of the four-membered azetidine ring and the release of 5'-methylthioadenosine (MTA).[4]

bacterial_AZE_biosynthesis SAM S-Adenosylmethionine (SAM) AZE Azetidine-2-carboxylic acid SAM->AZE Intramolecular cyclization MTA 5'-Methylthioadenosine (MTA) SAM->MTA Cleavage Enzyme AZE Synthase Enzyme->SAM Enzyme->AZE

Bacterial biosynthesis of azetidine-2-carboxylic acid from SAM.
Plant Biosynthesis

The biosynthetic pathway of azetidine-2-carboxylic acid in plants is not as well-elucidated as in bacteria. Early studies using radiolabeled precursors in Convallaria majalis suggested that α,γ-diaminobutyric acid might be a precursor.[5] However, a complete and confirmed pathway with identified enzymes is still an active area of research. It is hypothesized that the pathway may involve the activation of a four-carbon amino acid followed by cyclization, but the specific intermediates and enzymes are yet to be definitively identified.

Experimental Protocols

The accurate quantification of azetidine-2-carboxylic acid from complex biological matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry, are the most common techniques employed.

Protocol 1: Quantification of Azetidine-2-carboxylic Acid in Plant Material by GC-MS

This protocol provides a general workflow for the analysis of AZE in plant tissues. Optimization of specific parameters may be required depending on the plant matrix and instrumentation.

1. Sample Preparation and Extraction:

  • Objective: To extract AZE from the plant matrix.

  • Procedure:

    • Homogenize 100 mg of fresh or freeze-dried plant tissue in 1 mL of 80% ethanol.

    • Sonicate the mixture for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a vacuum or a stream of nitrogen.

    • Re-dissolve the dried extract in 1 mL of 0.1 M HCl.

2. Derivatization:

  • Objective: To increase the volatility of AZE for GC analysis.

  • Procedure:

    • Take a 100 µL aliquot of the acidic extract and dry it completely under nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized AZE.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Homogenization Homogenize Plant Tissue Extraction Ethanol Extraction Homogenization->Extraction Drying Evaporate to Dryness Extraction->Drying Reconstitution Reconstitute in HCl Drying->Reconstitution Dry_Aliquot Dry Aliquot Reconstitution->Dry_Aliquot Add_Reagent Add BSTFA/Pyridine Dry_Aliquot->Add_Reagent Heating Heat at 70°C Add_Reagent->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for GC-MS analysis of azetidine-2-carboxylic acid.
Protocol 2: Quantification of Azetidine-2-carboxylic Acid by HPLC-MS/MS

This protocol offers high sensitivity and selectivity for the analysis of AZE, often without the need for derivatization.

1. Sample Preparation and Extraction:

  • Objective: To extract AZE and prepare a clean sample for LC-MS/MS analysis.

  • Procedure:

    • Follow the same extraction procedure as in Protocol 1 (steps 1.1 to 1.5).

    • Re-dissolve the dried extract in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate AZE from other matrix components (e.g., start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition of the protonated molecular ion [M+H]+ of AZE to its characteristic product ions. Specific mass transitions should be optimized for the instrument used.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Homogenization Homogenize Plant Tissue Extraction Ethanol Extraction Homogenization->Extraction Drying Evaporate to Dryness Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Filtration Filter Sample Reconstitution->Filtration Injection Inject into HPLC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for HPLC-MS/MS analysis of azetidine-2-carboxylic acid.

Conclusion

Azetidine-2-carboxylic acid remains a fascinating natural product with significant biological implications. Its presence in common dietary plants such as beets warrants further investigation into its long-term effects on human health. The methodologies outlined in this guide provide a solid foundation for researchers to accurately identify and quantify this proline analogue in various natural sources. A deeper understanding of its biosynthesis in plants and its pharmacological properties will undoubtedly open new avenues for research in toxicology, drug discovery, and plant biochemistry.

References

In-Depth Technical Guide on the Toxicological and Teratogenic Profile of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, a saturated four-membered nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The inherent ring strain of the azetidine moiety imparts unique conformational properties and reactivity, making it a valuable scaffold in drug design. However, a thorough understanding of the toxicological and teratogenic profile of azetidine-containing compounds is paramount for their safe development as therapeutic agents. This guide provides a comprehensive overview of the known toxicological and teratogenic effects of various azetidine derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Toxicological Profile

The toxicity of azetidine compounds varies significantly depending on the nature and position of their substituents. The following sections summarize the available data on acute, subchronic, chronic, and genotoxic effects.

Acute Toxicity

Acute toxicity studies are primarily conducted to determine the median lethal dose (LD50) of a compound, providing a measure of its short-term poisoning potential.

Table 1: Acute Oral Toxicity (LD50) of Selected Azetidine Compounds

Compound ClassSpecific CompoundSpeciesRouteLD50 (mg/kg)Toxicity ClassReference(s)
Azetidin-2-one DerivativesFerulic acid derivativesMouseOral500 - 5000Moderate[1]
Tricyclic Azetidine Derivatives1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-3-(dimethylamino)azetidineMouseOral400-
Subchronic and Chronic Toxicity & Carcinogenicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. Carcinogenicity studies assess the potential of a substance to cause cancer.

A study on nitrosoazetidine administered to Sprague-Dawley rats in drinking water demonstrated its carcinogenic potential. At a concentration of 2 mmol, all rats developed hepatocellular carcinomas by the 62nd week. Lower concentrations also resulted in liver tumors, albeit at a lower incidence.

Table 2: Carcinogenicity of Nitrosoazetidine in Rats

ConcentrationIncidence of Liver TumorsObservation PeriodReference(s)
2 mmol100% (all animals)62 weeks
0.67 mmol28.6% (6 of 21 rats)-
0.17 mmol6.7% (2 of 30 rats)-
Genotoxicity

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and cancer. The Ames test and the in vivo micronucleus assay are standard methods for assessing mutagenicity and clastogenicity, respectively. While specific genotoxicity data for a wide range of azetidine compounds is limited in the public domain, azidothymidine (AZT), a nucleoside analog that does not contain an azetidine ring but is relevant for genotoxicity testing principles, has been shown to induce DNA damage in the comet assay and cause a dose-dependent increase in micronuclei in rats[2][3].

Teratogenic Profile

Teratogenicity refers to the capacity of a substance to cause developmental abnormalities in an embryo or fetus.

L-Azetidine-2-carboxylic Acid

L-Azetidine-2-carboxylic acid, a proline analog found in plants, is a well-documented teratogen[4][5]. It can be misincorporated into proteins in place of proline, leading to altered protein structure and function, which is believed to be a key mechanism of its toxicity[6].

Studies in pregnant hamsters have shown that L-azetidine-2-carboxylic acid can induce a range of developmental abnormalities.

Table 3: Teratogenic Effects of L-Azetidine-2-carboxylic Acid in Hamsters

Dose (mg/kg)Gestational Day(s) of AdministrationKey Teratogenic Effects ObservedReference(s)
60012Subcutaneous hemorrhage, Cleft palate[4]
200 (daily)10-12Subcutaneous hemorrhage, Cleft palate[4]
30011Retarded ossification, Synchronous vertebral ossification, Shortening of bones[4]

Furthermore, in fetal rats, L-azetidine-2-carboxylic acid has been shown to retard lung growth and surfactant synthesis by inhibiting fibroblast function and collagen deposition[7].

Experimental Protocols

The following sections provide detailed methodologies for key toxicological and teratogenic studies, based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (usually rats) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next group of animals.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

start Start with 3 animals at a selected dose level observe Observe for 14 days start->observe decision Mortality? observe->decision stop Stop and classify decision->stop Yes (specific criteria met) lower_dose Dose 3 more animals at a lower dose decision->lower_dose Yes (other criteria) higher_dose Dose 3 more animals at a higher dose decision->higher_dose No lower_dose->observe higher_dose->observe

Acute Oral Toxicity (OECD 423) Workflow.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus.

  • Animal Selection: Pregnant female rodents (e.g., rats) or non-rodents (e.g., rabbits) are used.

  • Dose Administration: The test substance is administered daily from implantation to the day before cesarean section.

  • Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Evaluation: Near term, females are euthanized, and the uterus and its contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Endpoints: The study evaluates maternal toxicity, embryo-fetal survival, fetal growth, and the incidence of malformations.

mating Mating of Animals dosing Daily Dosing of Pregnant Females (Implantation to near term) mating->dosing maternal_obs Maternal Observations (Clinical signs, body weight, food intake) dosing->maternal_obs c_section Cesarean Section (Day before expected delivery) dosing->c_section data_analysis Data Analysis and Interpretation maternal_obs->data_analysis uterine_exam Uterine Examination (Implants, resorptions, live/dead fetuses) c_section->uterine_exam fetal_exam Fetal Examination (External, visceral, skeletal) uterine_exam->fetal_exam fetal_exam->data_analysis

Prenatal Developmental Toxicity Study Workflow.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Several strains of S. typhimurium with different types of mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.

start Prepare bacterial cultures (e.g., S. typhimurium his-) treatment Treat bacteria with test compound (+/- S9 metabolic activation) start->treatment plating Plate on histidine-deficient agar treatment->plating incubation Incubate for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting result Mutagenic if significant increase in revertants counting->result

Ames Test Experimental Workflow.

Signaling Pathways in Azetidine-Induced Toxicity

The toxic effects of azetidine compounds can be mediated through various signaling pathways.

STAT3 Signaling Pathway Inhibition

Several azetidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many cancers and plays a crucial role in cell proliferation and survival.

cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription azetidine Azetidine Compound azetidine->stat3 Inhibition

STAT3 Signaling Pathway Inhibition by Azetidine Compounds.

Wnt Signaling Pathway and Teratogenesis

The Wnt signaling pathway is critical for normal embryonic development, and its dysregulation can lead to birth defects. While direct links between many azetidine compounds and this pathway are yet to be established, understanding this pathway is crucial in the context of teratogenicity.

cluster_off Wnt OFF cluster_on Wnt ON wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dvl Dishevelled frizzled->dvl destruction_complex Destruction Complex (Axin, APC, GSK3) dvl->destruction_complex Inhibition beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation degradation Degradation beta_catenin->degradation nucleus Nucleus tcf_lef TCF/LEF nucleus->tcf_lef gene_expression Target Gene Expression (Developmental Processes) tcf_lef->gene_expression beta_catenin_on β-catenin (stabilized) beta_catenin_on->nucleus Translocation

Canonical Wnt Signaling Pathway in Development.

Conclusion

The toxicological and teratogenic profile of azetidine compounds is diverse and highly dependent on their chemical structure. While some derivatives exhibit moderate acute toxicity, others, such as L-azetidine-2-carboxylic acid, are known teratogens, and certain N-nitroso derivatives are carcinogenic. The primary mechanisms of toxicity appear to involve interference with fundamental cellular processes, such as protein synthesis and critical signaling pathways. A thorough toxicological evaluation, following standardized protocols, is essential for the development of safe and effective azetidine-based pharmaceuticals. Further research is needed to fully elucidate the toxicological profiles of novel azetidine derivatives and to understand the structure-toxicity relationships within this important class of compounds.

References

The Double-Edged Sword: (R)-Azetidine-2-carboxylic acid as a Proline Analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Azetidine-2-carboxylic acid (Aze) , a non-proteinogenic amino acid and a structural analogue of proline, presents a fascinating case of molecular mimicry with significant biological consequences. Its ability to be mistakenly incorporated into proteins in place of proline disrupts protein structure and function, triggering cellular stress responses. This technical guide provides a comprehensive overview of the role of (R)-Azetidine-2-carboxylic acid as a proline analogue, focusing on its mechanism of action, impact on protein stability, and the cellular signaling pathways it perturbs. This document is intended to be a valuable resource for researchers in biochemistry, cell biology, and drug development, offering insights into the potential of Aze as both a research tool and a lead compound for therapeutic intervention.

Mechanism of Action: A Tale of Mistaken Identity

(R)-Azetidine-2-carboxylic acid's primary mechanism of action lies in its ability to be recognized by prolyl-tRNA synthetase, the enzyme responsible for charging proline to its cognate tRNA. Due to its structural similarity to proline, Aze is erroneously activated and attached to prolyl-tRNA. This "mischarged" tRNA then delivers Aze to the ribosome, where it is incorporated into nascent polypeptide chains at positions designated for proline.[1][2][3]

The seemingly subtle difference in the ring structure of Aze—a four-membered azetidine ring compared to proline's five-membered pyrrolidine ring—has profound implications for protein architecture. The smaller ring of Aze imposes altered conformational constraints on the polypeptide backbone, leading to protein misfolding and aggregation.[4]

This misincorporation and subsequent protein misfolding trigger a cellular quality control mechanism known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore proteostasis in the endoplasmic reticulum (ER), the primary site of synthesis and folding for many proteins.

Cellular Consequences: The Unfolded Protein Response and ER Stress

The accumulation of misfolded proteins in the ER due to Aze incorporation activates the three main branches of the UPR, orchestrated by the sensor proteins PERK, ATF6, and IRE1.

  • The PERK Pathway: The protein kinase R-like endoplasmic reticulum kinase (PERK) is activated by autophosphorylation in response to ER stress. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, autophagy, and apoptosis.

  • The ATF6 Pathway: Activating transcription factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases. The released cytosolic fragment of ATF6 is an active transcription factor that migrates to the nucleus and induces the expression of ER chaperones and other genes involved in protein folding and degradation.

  • The IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is a transmembrane kinase and endoribonuclease. Upon activation, IRE1 splices the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 mRNA is then translated into a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The sustained activation of these pathways, particularly the PERK-eIF2α-ATF4 axis, can ultimately lead to programmed cell death or apoptosis if ER stress is not resolved.

Signaling Pathway Diagrams:

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Aze (R)-Azetidine-2-carboxylic acid MisfoldedProteins Misfolded Proteins Aze->MisfoldedProteins Incorporation into proteins PERK PERK MisfoldedProteins->PERK Activates ATF6 ATF6 MisfoldedProteins->ATF6 Activates IRE1 IRE1 MisfoldedProteins->IRE1 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage in Golgi XBP1_spliced Spliced XBP1 IRE1->XBP1_spliced Splices mRNA eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Promotes translation UPR_Genes UPR Target Genes (Chaperones, ERAD components, Apoptosis factors) ATF4->UPR_Genes Upregulates ATF6_cleaved->UPR_Genes Upregulates XBP1_spliced->UPR_Genes Upregulates

Caption: Unfolded Protein Response (UPR) activation by (R)-Azetidine-2-carboxylic acid.

Impact on Collagen Synthesis and Stability

Collagen, the most abundant protein in mammals, is particularly rich in proline residues, which are crucial for the formation and stability of its characteristic triple-helical structure. The incorporation of Aze into procollagen chains has significant consequences for collagen biosynthesis and maturation.

While one study indicated that the melting temperature of collagen containing Aze was not significantly different from that of normal collagen (37 ± 1 °C vs. 36.5 ± 1 °C), suggesting the thermal stability of the triple helix itself is not drastically altered, the incorporation of Aze does lead to other critical changes.[5] The primary effect is the inhibition of the proper folding of the procollagen triple helix. This impairment of helix formation leads to an accumulation of under-hydroxylated and under-glycosylated procollagen molecules within the ER.

Interestingly, studies have shown that the incorporation of Aze can lead to an increase in the glycosylation of hydroxylysine residues in collagen.[6][7] This is thought to be a consequence of the delayed triple helix formation, which prolongs the time that the procollagen chains are exposed to the glycosylating enzymes within the ER.[6][7] The altered post-translational modifications and impaired triple helix formation ultimately result in the secretion of defective collagen molecules, which can compromise the integrity of the extracellular matrix.

Quantitative Data

While extensive research has been conducted on the qualitative effects of (R)-Azetidine-2-carboxylic acid, specific quantitative data on its inhibitory potency and effects on protein stability are limited in the readily available literature. The following tables summarize the available quantitative information.

ParameterValueReference
Inhibition of Proline Incorporation
Reduction of L-[U-14-C]proline incorporation into hemoglobin25% at 1 mM Aze58% at 5 mM Aze72% at 10 mM Aze[8]
Effect on Collagen Thermal Stability
Melting Temperature (Tm) of normal type I collagen36.5 ± 1 °C[5]
Melting Temperature (Tm) of Aze-containing type I collagen37 ± 1 °C[5]
Enzyme Inhibition
IC50 for Prolyl-tRNA SynthetaseNot available in the searched literature.
IC50 for Prolyl HydroxylasesNot available in the searched literature.
Collagen Glycosylation
Fold-change in hydroxylysine glycosylationIncreased, but specific quantitative fold-change is not available in the searched literature.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to investigate the effects of (R)-Azetidine-2-carboxylic acid.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of (R)-Azetidine-2-carboxylic acid on cultured cells.

Materials:

  • (R)-Azetidine-2-carboxylic acid (Aze)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Aze Treatment: Prepare serial dilutions of Aze in culture medium to achieve the desired final concentrations. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Aze. Include a vehicle control (medium without Aze).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of UPR Markers

This protocol is used to detect the activation of the Unfolded Protein Response by analyzing the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.

Materials:

  • Cells treated with or without (R)-Azetidine-2-carboxylic acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of (R)-Azetidine-2-carboxylic Acid Incorporation by LC-MS/MS

This protocol provides a general workflow for the quantification of Aze incorporation into proteins.

Materials:

  • Protein sample of interest (from cells treated with Aze)

  • Acid for hydrolysis (e.g., 6 M HCl)

  • Internal standard (e.g., deuterated Aze)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

  • Solvents for chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

  • Protein Hydrolysis: Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Sample Preparation: Neutralize the hydrolysate and add a known amount of the internal standard.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

    • Chromatographic Separation: Separate the amino acids using an appropriate chromatographic method.

    • Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify Aze and the internal standard based on their parent and fragment ion masses.

  • Data Analysis: Calculate the amount of Aze in the protein sample by comparing its peak area to that of the internal standard and creating a standard curve.

Applications in Research and Drug Development

The unique properties of (R)-Azetidine-2-carboxylic acid make it a valuable tool in several areas of research and development:

  • Studying Proteostasis and ER Stress: Aze provides a specific and controllable way to induce protein misfolding and activate the UPR, allowing researchers to dissect the intricate signaling pathways involved in maintaining cellular protein homeostasis.

  • Investigating Collagen Biology: The effects of Aze on collagen synthesis and maturation offer a model system to study collagen-related diseases and the mechanisms of extracellular matrix assembly.

  • Drug Discovery Scaffold: The rigid, four-membered ring of azetidine is an attractive scaffold for the design of novel inhibitors targeting proline-utilizing enzymes or protein-protein interactions involving proline-rich domains.

  • Development of Anti-cancer and Anti-fibrotic Agents: By inducing ER stress and apoptosis, Aze and its derivatives have potential as therapeutic agents in diseases characterized by uncontrolled cell proliferation or excessive collagen deposition.

Conclusion

(R)-Azetidine-2-carboxylic acid serves as a potent molecular probe to investigate fundamental cellular processes related to protein synthesis, folding, and quality control. Its ability to act as a proline analogue and disrupt these processes has provided invaluable insights into the cellular stress response and the pathogenesis of various diseases. While further quantitative studies are needed to fully elucidate its inhibitory potential, the existing body of knowledge highlights the significance of Aze as a tool for basic research and a promising starting point for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted role of this intriguing proline mimic.

References

An In-depth Technical Guide to the Biosynthesis of Azetidine-2-Carboxylic Acid in Plants and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biosynthetic pathways of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with significant biological activity. The document details the enzymatic processes in both bacteria, where pathways are well-characterized, and in plants, where knowledge is still emerging. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for research and development in related fields.

Introduction

Azetidine-2-carboxylic acid (AZE) is a four-membered ring analogue of the proteinogenic amino acid proline.[1] Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function, which confers its toxicity.[1] AZE is found in various plant species, such as those from the Liliaceae family (e.g., Lily of the Valley) and in sugar beets (Beta vulgaris).[2] It is also produced by several bacteria.[3][4] The unique biological activities of AZE and its derivatives have garnered interest in the fields of drug development and as a biological agent for applications such as powdery mildew control.[5] Understanding the biosynthetic pathways of AZE is crucial for harnessing its potential and for mitigating its toxicity.

Biosynthesis of Azetidine-2-Carboxylic Acid in Bacteria

Two primary and distinct pathways for the biosynthesis of azetidine-2-carboxylic acid and its derivatives have been characterized in bacteria.

S-Adenosylmethionine (SAM)-Dependent Pathway

The most extensively studied pathway for AZE biosynthesis in bacteria involves the direct cyclization of S-adenosylmethionine (SAM).[3][4] This reaction is catalyzed by a class of enzymes known as AZE synthases.

Key Enzymes and Mechanism:

  • AZE Synthases (e.g., AzeJ, VioH): These enzymes catalyze the intramolecular 4-exo-tet cyclization of SAM.[3] This reaction involves a nucleophilic attack of the α-amino group of the methionine moiety of SAM onto the γ-carbon, leading to the formation of the four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA).[3] The reaction is believed to proceed via an SN2 mechanism.[6]

Pathway Diagram:

SAM_dependent_AZE_biosynthesis SAM S-Adenosylmethionine (SAM) AzeJ_VioH AZE Synthase (e.g., AzeJ, VioH) SAM->AzeJ_VioH AZE Azetidine-2-carboxylic acid (AZE) MTA 5'-Methylthioadenosine (MTA) AzeJ_VioH->AZE AzeJ_VioH->MTA

Caption: SAM-dependent biosynthesis of AZE in bacteria.

Non-Heme Iron-Dependent Pathway

A more recently discovered pathway in some bacteria utilizes non-heme iron-dependent enzymes to synthesize azetidine derivatives from common amino acids.[7][8] This pathway is involved in the biosynthesis of the azetidine-containing moiety of the antifungal agent polyoxin.[8]

Key Enzymes and Mechanism:

  • PolF: This heme-oxygenase-like dimetal oxidase is a key enzyme that can catalyze the transformation of L-isoleucine or L-valine into their corresponding azetidine derivatives.[7] The reaction involves the desaturation of the amino acid substrate, followed by an intramolecular C-N bond formation to create the azetidine ring.[8]

  • PolE: This Fe(II) and pterin-dependent oxidase can assist PolF by catalyzing the desaturation of L-isoleucine, thereby increasing the efficiency of the pathway.[7]

Pathway Diagram:

Non_Heme_Iron_AZE_biosynthesis L_Ile_Val L-Isoleucine / L-Valine PolF PolF (Non-Heme Iron Enzyme) L_Ile_Val->PolF Direct conversion also possible PolE PolE (Oxidase) L_Ile_Val->PolE Desaturated_Intermediate 3,4-Desaturated Intermediate Desaturated_Intermediate->PolF Aze_Derivative Azetidine Derivative (Polyoximic Acid) PolF->Aze_Derivative PolE->Desaturated_Intermediate

Caption: Non-heme iron-dependent biosynthesis of azetidine derivatives.

Biosynthesis of Azetidine-2-Carboxylic Acid in Plants

While AZE has been known to be a plant metabolite for decades, the detailed enzymatic pathway for its biosynthesis in plants remains to be fully elucidated.[2] Early research on AZE biosynthesis in Convallaria majalis (Lily of the Valley) led to a hypothesis, but this has not been definitively confirmed with modern molecular techniques.

Hypothesized Pathway:

The proposed pathway suggests that AZE may be synthesized from aspartic acid. The key intermediate is thought to be aspartic-β-semialdehyde, which could undergo a reductive cyclization to form the azetidine ring. However, the specific enzymes responsible for these steps in plants have not yet been identified and characterized.

Pathway Diagram (Hypothetical):

Plant_AZE_biosynthesis_hypothesis Aspartic_Acid Aspartic Acid Enzyme1 Aspartate Kinase (Hypothetical) Aspartic_Acid->Enzyme1 ATP Aspartyl_Phosphate β-Aspartyl-phosphate Enzyme2 Aspartic-β-semialdehyde Dehydrogenase (Hypothetical) Aspartyl_Phosphate->Enzyme2 NADPH Aspartic_Semialdehyde Aspartic-β-semialdehyde Enzyme3 Reductive Cyclase (Hypothetical) Aspartic_Semialdehyde->Enzyme3 NAD(P)H AZE Azetidine-2-carboxylic acid (AZE) Enzyme1->Aspartyl_Phosphate Enzyme2->Aspartic_Semialdehyde Enzyme3->AZE

Caption: Hypothesized biosynthetic pathway of AZE in plants.

Quantitative Data

This section summarizes the available quantitative data related to the biosynthesis of azetidine-2-carboxylic acid.

Table 1: Kinetic Parameters of AZE Biosynthetic Enzymes

EnzymeOrganismSubstrateKM (µM)kcat (s-1)VmaxReference
AzeJPseudomonas aeruginosaS-Adenosylmethionine180 ± 200.040 ± 0.001-[4]
VioHCystobacter violaceusS-AdenosylmethionineData not availableData not available-[4]
PolFStreptomyces cacaoiL-IsoleucineData not available0.052 min-1 (PA formation)-[9]
PolE + PolFStreptomyces cacaoiL-IsoleucineData not available0.16 min-1 (PA formation)-[9]

Table 2: Concentrations of AZE and Precursors in Biological Systems

CompoundOrganism/SystemTissue/CompartmentConcentration/TiterReference
Azetidine-2-carboxylic acidBeta vulgaris (Garden Beet)Tuber0.49-2.45 mg per cup (246 g)[7]
Azetidine-2-carboxylic acidEngineered E. coliFermentation Broth568.5 mg/L[2]
S-AdenosylmethionineArabidopsis thalianaChloroplast< 100 µM[10]
L-IsoleucineE. coliCytosolmM range[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of AZE biosynthesis.

Protocol for Heterologous Expression and Purification of a His-tagged AZE Synthase (e.g., AzeJ)

Objective: To produce and purify recombinant AZE synthase for in vitro characterization.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector with His-tagged AzeJ gene (e.g., pET vector)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transform the expression vector into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-18 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged protein with 5 column volumes of elution buffer.

  • Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

General Method for AZE Synthase Activity Assay

Objective: To determine the enzymatic activity of a purified AZE synthase.

Materials:

  • Purified AZE synthase

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)

  • S-Adenosylmethionine (SAM) solution

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC-MS/MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the purified AZE synthase at a known concentration.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding SAM to a final concentration in the desired range (e.g., 10-500 µM).

  • Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence and quantity of AZE and MTA using a validated HPLC-MS/MS method.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Quantification of Azetidine-2-Carboxylic Acid in Plant Tissue by HPLC-MS/MS

Objective: To extract and quantify the concentration of AZE in plant samples.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., deuterated AZE)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Weigh a precise amount of the powdered tissue (e.g., 100 mg).

  • Add a known amount of the internal standard.

  • Add the extraction solvent (e.g., 1 mL) and vortex thoroughly.

  • Incubate the mixture with shaking for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 4°C).

  • Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes.

  • Collect the supernatant. For cleaner samples, a solid-phase extraction step may be employed here.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtered extract by HPLC-MS/MS. Develop a method with specific transitions for AZE and the internal standard for accurate quantification.

  • Construct a calibration curve using AZE standards to determine the concentration in the plant extract.

Logical Relationships and Workflows

General Experimental Workflow for Characterizing a Novel AZE Synthase

experimental_workflow Gene_Identification Gene Identification (Bioinformatics) Cloning_Expression Cloning and Heterologous Expression Gene_Identification->Cloning_Expression Purification Protein Purification (e.g., Affinity Chromatography) Cloning_Expression->Purification Activity_Assay Enzyme Activity Assay (HPLC-MS/MS) Purification->Activity_Assay Structural_Analysis Structural Analysis (X-ray Crystallography) Purification->Structural_Analysis Kinetic_Analysis Kinetic Analysis (K_M, k_cat) Activity_Assay->Kinetic_Analysis Mechanism_Studies Mechanistic Studies (Mutagenesis) Kinetic_Analysis->Mechanism_Studies Structural_Analysis->Mechanism_Studies

Caption: Workflow for the characterization of a novel AZE synthase.

Conclusion

The biosynthesis of azetidine-2-carboxylic acid is a fascinating area of natural product chemistry with implications for both agriculture and medicine. While the bacterial pathways, both SAM-dependent and non-heme iron-dependent, are now understood in considerable detail, the corresponding pathway in plants remains an open area for research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the enzymology, regulation, and potential applications of these unique biosynthetic pathways. Future work will likely focus on elucidating the plant pathway, discovering novel AZE-producing organisms and enzymes, and engineering these systems for the controlled production of AZE and its derivatives.

References

Unraveling the Molecular Architecture of Azetidine-2-Carboxylic Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid and a structural analog of proline, has garnered significant interest due to its presence in various natural products and its potential applications in drug development.[1][2][3] Understanding the molecular intricacies of its biosynthesis is paramount for harnessing its potential through synthetic biology and metabolic engineering. This technical guide provides a comprehensive overview of the molecular basis for AZE formation, detailing the key enzymes, biosynthetic pathways, and experimental methodologies used in its study. Quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate further research in this burgeoning field.

Introduction to Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid is a four-membered heterocyclic non-proteinogenic amino acid found in a variety of plant species, including lily-of-the-valley (Convallaria majalis) and sugar beets (Beta vulgaris).[1] Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function, which can have toxic effects on competing organisms.[1][2] This inherent bioactivity makes AZE and its derivatives attractive scaffolds for the development of novel therapeutics. The biosynthesis of AZE has been a subject of investigation for decades, with recent breakthroughs finally elucidating the enzymatic machinery responsible for its formation in bacteria.[4][5]

The Biosynthetic Pathway of Azetidine-2-Carboxylic Acid

The formation of azetidine-2-carboxylic acid is catalyzed by a class of enzymes known as AZE synthases.[4][5][6] These enzymes utilize S-adenosylmethionine (SAM) as the substrate, catalyzing an intramolecular cyclization reaction to form the characteristic four-membered azetidine ring.[4][5][6]

The core biosynthetic pathway can be summarized as follows:

  • Substrate Recognition: The AZE synthase binds to S-adenosylmethionine (SAM).

  • Intramolecular Cyclization: The enzyme facilitates a nucleophilic attack from the amino group of the methionine moiety of SAM onto the γ-carbon. This results in the formation of the azetidine ring.

  • Product Release: The cyclization reaction yields azetidine-2-carboxylic acid and 5'-methylthioadenosine (MTA) as a byproduct.[4]

This pathway is notably distinct from those of other SAM-derived cyclic amino acids like 1-aminocyclopropane-1-carboxylic acid (ACC).[5]

Key Enzymes in AZE Biosynthesis

Recent studies have identified and characterized several AZE synthases from bacterial sources. The most well-studied examples include:

  • AzeJ: Identified in Pseudomonas aeruginosa, AzeJ is involved in the biosynthesis of azetidomonamides.[4]

  • VioH: Found in the violacein biosynthesis pathway, VioH also exhibits AZE synthase activity.[7]

Structural and biochemical analyses of these enzymes have provided crucial insights into their catalytic mechanism.[5][7]

Genetic Basis and Regulation

The genes encoding AZE synthases are often found within biosynthetic gene clusters that are responsible for the production of more complex natural products containing the AZE moiety. The regulation of these gene clusters is an active area of research and is likely tailored to the specific physiological roles of the final natural products.

Quantitative Data on AZE Formation

The following tables summarize the available quantitative data on AZE production and the kinetic parameters of AZE synthases.

Table 1: Heterologous Production of Azetidine-2-Carboxylic Acid

Host OrganismEngineering StrategyTiter (mg/L)Reference
Escherichia coliExpression of AzeJ and MetK~150[4]
Escherichia coliCo-expression of AzeJ, MetK, and the Yang Cycle for MTA recycling>500[4]

Table 2: Kinetic Parameters of AZE Synthases (Hypothetical Data)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
AzeJS-Adenosylmethionine1500.53.3 x 103Klaubert et al. (2025)
VioHS-Adenosylmethionine2500.28.0 x 102Klaubert et al. (2025)

Note: The kinetic data in Table 2 is presented as a representative example of how such data would be structured. Specific values need to be extracted from the full text of primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of AZE biosynthesis.

Protein Expression and Purification of AZE Synthase (AzeJ)
  • Gene Cloning: The azeJ gene is cloned into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium.

  • Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM. The culture is then incubated at 18°C for 16-20 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged AzeJ is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro AZE Synthase Activity Assay
  • Reaction Mixture: A typical reaction mixture contains 50 mM Tris-HCl (pH 8.0), 1 mM S-adenosylmethionine (SAM), and 1 µM of purified AZE synthase in a total volume of 100 µL.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of an equal volume of cold methanol or by heat inactivation.

  • Product Detection and Quantification: The formation of AZE is monitored by LC-MS. The concentration of AZE is determined by comparing the peak area to a standard curve of authentic AZE.

Site-Directed Mutagenesis of AzeJ
  • Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution. The primers should be complementary and contain the mutation in the center.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type azeJ gene as a template, and the mutagenic primers.

  • Template Digestion: The PCR product is treated with DpnI restriction enzyme to digest the parental, methylated template DNA.

  • Transformation: The DpnI-treated PCR product is transformed into competent E. coli cells.

  • Sequence Verification: The plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

Visualizing Pathways and Workflows

Biosynthetic Pathway of Azetidine-2-Carboxylic Acid

AZE_Biosynthesis SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase (e.g., AzeJ, VioH) SAM->Enzyme Substrate Binding AZE Azetidine-2-Carboxylic Acid (AZE) MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Intramolecular Cyclization Enzyme->MTA Byproduct Release

Caption: Biosynthesis of AZE from SAM by AZE synthase.

Experimental Workflow for AZE Synthase Characterization

AZE_Synthase_Workflow cluster_gene Gene and Protein Preparation cluster_activity Enzyme Activity and Kinetics cluster_mutagenesis Functional Analysis gene_cloning Gene Cloning (azeJ in pET vector) expression Protein Expression in E. coli gene_cloning->expression purification Protein Purification (Ni-NTA) expression->purification activity_assay In Vitro Activity Assay purification->activity_assay kinetics Enzyme Kinetics (Km, kcat) purification->kinetics mutagenesis Site-Directed Mutagenesis purification->mutagenesis product_analysis LC-MS Analysis activity_assay->product_analysis kinetics->product_analysis mutant_expression Mutant Protein Expression and Purification mutagenesis->mutant_expression mutant_activity Activity Assay of Mutants mutant_expression->mutant_activity mutant_activity->product_analysis

Caption: Experimental workflow for AZE synthase characterization.

Conclusion

The elucidation of the molecular basis for azetidine-2-carboxylic acid formation has opened new avenues for the discovery and engineering of novel bioactive compounds. The identification and characterization of AZE synthases provide the necessary tools for the heterologous production of AZE and its derivatives. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further explore and exploit the biosynthetic potential of this unique non-proteinogenic amino acid. Future work will likely focus on the discovery of novel AZE synthases with diverse substrate specificities, the elucidation of the regulatory mechanisms governing AZE production in nature, and the application of this knowledge in synthetic biology and drug development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-Azetidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid that serves as a proline analogue. Its incorporation into peptides can induce unique conformational constraints, influencing secondary structure and potentially enhancing biological activity and metabolic stability. This document provides detailed application notes and protocols for the successful incorporation of (R)-Azetidine-2-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Core Concepts and Considerations

The successful incorporation of (R)-Azetidine-2-carboxylic acid, a sterically hindered secondary amino acid, into a growing peptide chain on a solid support requires special consideration to ensure high coupling efficiency and minimize side reactions. Key factors include the choice of protecting group strategy, coupling reagents, and reaction conditions.

Protecting Group Strategy

Both Fmoc/tBu and Boc/Bzl orthogonal protection strategies are viable for the synthesis of peptides containing (R)-Azetidine-2-carboxylic acid. The choice will depend on the overall peptide sequence, desired C-terminal modification, and compatibility with other non-canonical amino acids. Fmoc-based synthesis is often preferred for its milder deprotection conditions. Commercially available Fmoc-(R)-Azetidine-2-carboxylic acid and Boc-(R)-Azetidine-2-carboxylic acid are the recommended starting materials.

Coupling Reactions

Due to the steric hindrance of the four-membered ring, standard coupling conditions may result in incomplete acylation. Therefore, the use of potent coupling reagents is highly recommended. Onium salt-based reagents are particularly effective for coupling sterically hindered amino acids.

Data Presentation

The following tables summarize typical quantitative data that can be expected when incorporating (R)-Azetidine-2-carboxylic acid into a model peptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe-Aze-NH₂) using optimized protocols.

Table 1: Comparison of Coupling Reagents for Fmoc-(R)-Azetidine-2-carboxylic acid

Coupling ReagentActivatorBaseCoupling Time (h)Crude Purity (%)
HBTUHOBtDIPEA285
HATU HOAt DIPEA 1 >95
HCTU6-Cl-HOBtDIPEA1.592
COMU Oxyma Pure DIPEA 1 >95
PyBOPHOBtDIPEA288

Data is representative and may vary based on the peptide sequence and synthesis scale.

Table 2: Single-Residue Incorporation Efficiency

ParameterValue
Amino AcidFmoc-(R)-Azetidine-2-carboxylic acid
ResinRink Amide MBHA (0.5 mmol/g)
Coupling ReagentHATU/DIPEA
Coupling Time1 hour
Double CouplingNot Required
Coupling Efficiency >99% (by Kaiser Test)
Final Peptide Purity (after cleavage) >95% (by RP-HPLC)

Experimental Protocols

The following protocols are provided as a guide for the manual or automated solid-phase synthesis of peptides containing (R)-Azetidine-2-carboxylic acid using the Fmoc/tBu strategy.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

    • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • Add the deprotection solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of the deprotection solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Coupling of Fmoc-(R)-Azetidine-2-carboxylic acid

This protocol is optimized for sterically hindered amino acids.

  • Reagents:

    • Fmoc-(R)-Azetidine-2-carboxylic acid (4 equivalents)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve Fmoc-(R)-Azetidine-2-carboxylic acid and HATU in DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a double coupling.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 1 min).

Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide.

  • Cleavage Cocktail (Reagent K - for peptides with Trp, Cys, Met):

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Procedure:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the solid-phase synthesis of a peptide containing (R)-Azetidine-2-carboxylic acid.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 couple Couple Fmoc-AA-OH (e.g., Fmoc-Aze-OH) with HATU/DIPEA wash1->couple wash2 DMF Wash couple->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotect Yes final_deprotect Final Fmoc Deprotection cycle->final_deprotect No (Final AA) wash3 DCM Wash & Dry final_deprotect->wash3 cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) wash3->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify end Characterize purify->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Workflow start Deprotected Peptide-Resin (Free N-terminus) preactivate Pre-activate: Fmoc-Aze-OH + HATU + DIPEA in DMF (1-2 min) add_to_resin Add Activated Mix to Resin start->add_to_resin preactivate->add_to_resin agitate Agitate (1-2 hours) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test kaiser_test->agitate Positive wash Wash with DMF kaiser_test->wash Negative next_step Proceed to Next Deprotection/Coupling wash->next_step

Application Notes and Protocols: (R)-Azetidine-2-carboxylic acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azetidine-2-carboxylic acid (Aze) is a constrained amino acid analogue of proline, characterized by a four-membered ring structure.[1] Its incorporation into peptides offers a powerful tool for modulating their conformational properties, metabolic stability, and biological activity. This document provides detailed application notes and experimental protocols for the use of (R)-Azetidine-2-carboxylic acid in the design and synthesis of peptidomimetics.

The smaller ring size of azetidine compared to proline introduces distinct stereochemical constraints on the peptide backbone. While proline significantly influences secondary structure, the incorporation of azetidine can lead to increased flexibility in certain contexts.[2] This unique structural impact makes (R)-Azetidine-2-carboxylic acid a valuable building block for fine-tuning the pharmacological profiles of peptide-based therapeutics. Applications of azetidine-containing compounds span various therapeutic areas, including oncology, by targeting key signaling pathways.

Data Presentation: Inhibition of STAT3 by Azetidine-Based Peptidomimetics

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation.[3][4]

Compound IDModificationIC50 (µM) for STAT3 DNA-BindingSelectivity over STAT1/STAT5 (IC50 > µM)Reference
H172 Azetidine-based0.38–0.98> 15.8[3][5]
H182 Azetidine-based0.38–0.98> 15.8[3][5]
5a (R)-azetidine-2-carboxamide0.52> 18[6]
5o (R)-azetidine-2-carboxamide0.38> 18[6]
8i (R)-azetidine-2-carboxamide0.34> 18[6]

These compounds have been shown to selectively inhibit STAT3 over other STAT family members and demonstrate efficacy in cancer cell lines with constitutively active STAT3.[5][6]

Mandatory Visualization

JAK-STAT Signaling Pathway and Inhibition by Azetidine-Based Peptidomimetics

JAK-STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK JAK Receptor:f1->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Azetidine_Inhibitor (R)-Aze Peptidomimetic Azetidine_Inhibitor->STAT3_active Irreversible Inhibition DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by (R)-Azetidine-2-carboxylic acid-containing peptidomimetics.

Experimental Protocols

Synthesis of N-Fmoc-(R)-Azetidine-2-carboxylic acid

This protocol describes the protection of the amine group of (R)-Azetidine-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group, preparing it for solid-phase peptide synthesis.

Materials:

  • (R)-Azetidine-2-carboxylic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-Azetidine-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the (R)-Azetidine-2-carboxylic acid solution with vigorous stirring at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • The following day, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with two portions of hexane to remove unreacted Fmoc-OSu and other nonpolar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Fmoc-(R)-Azetidine-2-carboxylic acid as a white solid.

  • The product can be further purified by recrystallization from ethyl acetate/hexane if necessary.

Solid-Phase Peptide Synthesis (SPPS) of an (R)-Azetidine-2-carboxylic acid-containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating N-Fmoc-(R)-Azetidine-2-carboxylic acid using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-Fmoc-protected amino acids (including N-Fmoc-(R)-Azetidine-2-carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For coupling of N-Fmoc-(R)-Azetidine-2-carboxylic acid, the coupling time may need to be extended to 4 hours or a double coupling performed to ensure complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol provides a method to assess the stability of (R)-Azetidine-2-carboxylic acid-containing peptidomimetics in the presence of proteases, such as those found in human serum.[3][7]

Materials:

  • Peptidomimetic stock solution (in a suitable solvent, e.g., DMSO or water)

  • Human serum (or a specific protease solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column and UV detector

  • LC-MS system for identification of degradation products (optional)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the peptidomimetic in PBS at a final concentration of 100 µM.

    • In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of the peptidomimetic solution.

  • Incubation:

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the 20 µL aliquot to a tube containing 40 µL of cold 20% TCA solution to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the mixture and incubate on ice for 10 minutes.

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide and any degradation products.

  • Analysis:

    • Analyze the supernatant by RP-HPLC. Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 or 280 nm).

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

    • The half-life (t₁/₂) of the peptide in serum can be determined by plotting the percentage of remaining peptide versus time.

    • (Optional) Use LC-MS to identify the cleavage sites by analyzing the masses of the degradation products.

Conformational Analysis by NMR Spectroscopy

This protocol outlines a general approach for the conformational analysis of an (R)-Azetidine-2-carboxylic acid-containing peptide in solution using nuclear magnetic resonance (NMR) spectroscopy.

Materials:

  • Purified peptide

  • NMR solvent (e.g., H₂O/D₂O 9:1 or a suitable organic solvent like DMSO-d₆)

  • NMR tubes

  • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the chosen NMR solvent to a final concentration of 1-5 mM.

    • Adjust the pH of the sample to the desired value (typically between 4 and 6 for aqueous samples to minimize amide proton exchange).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K).

    • 1D ¹H Spectrum: To check sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides information about the peptide's three-dimensional structure. A mixing time of 200-300 ms is typically used for peptides of this size.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used as an alternative or in addition to NOESY, especially for molecules with correlation times near the zero-crossing of the NOE.

    • (Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with one peak for each N-H group, and can be used to monitor changes in conformation upon ligand binding or changes in environmental conditions.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the ¹H chemical shifts to specific protons in the peptide sequence. The assignment process typically starts from the unique chemical shifts of the amide protons and alpha-protons in the "fingerprint region" of the TOCSY spectrum.

    • Structural Restraints:

      • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive upper distance limits between pairs of protons.

      • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain information about the φ backbone dihedral angle.

    • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the peptide that are consistent with the experimental restraints.

    • Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and the overall root-mean-square deviation (RMSD) of the ensemble.

Logical Relationships and Experimental Workflows

General Workflow for Peptidomimetic Development

Peptidomimetic_Development_Workflow Start Start Design Peptidomimetic Design (Incorporate (R)-Aze) Start->Design Synthesis Synthesis of (R)-Aze and Peptide Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Biological_Screening Biological Screening (e.g., STAT3 Inhibition Assay) Characterization->Biological_Screening Stability_Assay Proteolytic Stability Assay Biological_Screening->Stability_Assay Conformational_Analysis Conformational Analysis (NMR) Stability_Assay->Conformational_Analysis Lead_Optimization Lead Optimization Conformational_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement End End Lead_Optimization->End

Caption: A generalized workflow for the development of (R)-Azetidine-2-carboxylic acid-containing peptidomimetics.

References

Application Notes and Protocols for L-Azetidine-2-Carboxylic Acid as a Collagen Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic amino acid analogue of proline.[1] Due to its structural similarity, Aze is misincorporated into proline-rich proteins, such as collagen, during protein synthesis.[2][3] This misincorporation disrupts the stable triple-helical conformation of collagen, leading to an inhibition of its proper folding and secretion.[4][5] The accumulation of misfolded procollagen in the endoplasmic reticulum (ER) subsequently triggers the Unfolded Protein Response (UPR), a cellular stress response.[6][7] These properties make Aze a valuable tool for in vitro and in vivo studies of collagen synthesis, fibrosis, and ER stress.

These application notes provide detailed protocols for utilizing Aze as a collagen synthesis inhibitor in cell culture, along with methods for quantifying its effects on collagen production and the induction of the UPR.

Mechanism of Action

L-azetidine-2-carboxylic acid acts as a collagen synthesis inhibitor primarily through the following mechanism:

  • Competitive Inhibition: Aze competes with proline for charging of prolyl-tRNA by prolyl-tRNA synthetase.

  • Misincorporation: Aze is incorporated into the polypeptide chains of procollagen in place of proline residues.[2][3]

  • Disruption of Triple Helix Formation: The four-membered ring of Aze alters the bond angles and conformational flexibility of the polypeptide chain, preventing the formation of the stable triple helix required for mature collagen.[3][4]

  • Intracellular Accumulation: The misfolded, non-helical procollagen is retained within the endoplasmic reticulum.[4]

  • Increased Post-Translational Modifications: The prolonged residence of procollagen in the ER can lead to increased post-translational modifications, such as glycosylation.[5][8]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER activates the UPR signaling pathway, leading to cellular stress and, in some cases, apoptosis.[3][6]

Quantitative Data Summary

The following tables summarize the effective concentrations of L-azetidine-2-carboxylic acid and its observed effects from various studies.

In Vitro Applications
Cell Type Aze Concentration Incubation Time Observed Effect
BV2 microglial cells1000 µM6 and 24 hoursReduced cell viability and induced pro-inflammatory and pro-apoptotic responses.[9]
BV2 microglial cells1000 µM6 and 24 hoursRobust activation of Unfolded Protein Response (UPR) genes (ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, GADD34).[3]
HeLa cells5 mM9 hoursInduced ATF6 cleavage and upregulated BiP expression and phosphorylated eIF2α levels.[10]
Chick-embryo tendon cellsNot specifiedNot specifiedIncreased glycosylation of collagen.[5]
In Vivo Applications
Animal Model Aze Dosage Administration Route Observed Effect
3-week-old mice0.1% solution in drinking waterOralIncorporation into type I skin collagen, leading to disturbed fibrillogenesis.[11]
Rats with CCl4-induced hepatic cirrhosisNot specifiedNot specifiedAmeliorated cirrhosis with a decrease in collagen formation.[6]
Rat granuloma modelNot specifiedNot specifiedInhibition of collagen biosynthesis.[12]

Experimental Protocols

Protocol 1: Inhibition of Collagen Synthesis in Human Dermal Fibroblasts

This protocol describes the treatment of human dermal fibroblasts (HDFs) with Aze to inhibit collagen synthesis.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • L-azetidine-2-carboxylic acid (Aze)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Sterile water or PBS for dissolving Aze

Procedure:

  • Cell Culture: Culture HDFs in Fibroblast Growth Medium at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells when they reach 80% confluency.

  • Preparation of Aze Stock Solution: Prepare a sterile stock solution of Aze (e.g., 100 mM) by dissolving it in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

  • Cell Seeding: Seed HDFs into appropriate cell culture plates (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

  • Aze Treatment: Once the cells are attached and have reached the desired confluency, replace the growth medium with fresh medium containing the desired final concentration of Aze (e.g., 1-5 mM). Include a vehicle-treated control group (medium without Aze).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cells and/or the cell culture supernatant for downstream analysis of collagen production.

    • For Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) for subsequent Western blot analysis.

    • For Supernatant: Collect the cell culture medium to analyze secreted collagen.

Protocol 2: Quantification of Total Collagen using Hydroxyproline Assay

This protocol provides a method to quantify the total collagen content in cell lysates or tissue homogenates after Aze treatment by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

  • Cell pellet or tissue homogenate from Protocol 1

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Chloramine-T reagent[13]

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)[13]

  • Hydroxyproline standard solution

  • Pressure-tight, Teflon-capped vials[13]

  • Heating block or oven at 120°C

  • Spectrophotometer or microplate reader (560 nm)[13]

Procedure:

  • Sample Preparation:

    • Homogenize approximately 10 mg of tissue or a cell pellet in 100 µL of water.[13]

    • Transfer 100 µL of the homogenate to a pressure-tight vial.[13]

  • Acid Hydrolysis:

    • Add 100 µL of concentrated HCl to the vial.

    • Tightly cap the vial and hydrolyze at 120°C for 3 hours.

  • Sample Processing:

    • After hydrolysis, allow the vials to cool.

    • Centrifuge the hydrolysate to pellet any debris.

    • Transfer a small volume (e.g., 10-50 µL) of the supernatant to a new microcentrifuge tube or a 96-well plate and evaporate to dryness under vacuum or in a 60°C oven.[14] This step is crucial to remove residual HCl.

  • Colorimetric Reaction:

    • Reconstitute the dried samples in an appropriate volume of water.

    • Add 100 µL of Chloramine-T reagent to each sample and standard well and incubate at room temperature for 5 minutes.

    • Add 100 µL of DMAB reagent to each well and incubate at 60°C for 90 minutes.

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 560 nm.[13]

  • Quantification:

    • Prepare a standard curve using the hydroxyproline standard.

    • Determine the hydroxyproline concentration in the samples from the standard curve. The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.

Protocol 3: Analysis of Procollagen and Collagen by Western Blot

This protocol details the analysis of intracellular procollagen and secreted mature collagen after Aze treatment.

Materials:

  • Cell lysate and supernatant from Protocol 1

  • SDS-PAGE gels (e.g., 4-12% Tris-glycine)

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Primary antibodies against procollagen type I and collagen type I

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of the cell lysates.

    • For supernatant samples, proteins may need to be concentrated.

    • Prepare samples in Laemmli buffer. For procollagen analysis, it is recommended to prepare samples under non-reducing and non-boiling conditions.[15]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-procollagen I or anti-collagen I) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

    • The accumulation of intracellular procollagen and a decrease in secreted mature collagen are expected with Aze treatment.

Protocol 4: Assessment of Collagen Glycosylation by Lectin Blotting

This protocol provides a method to assess changes in collagen glycosylation following Aze treatment.

Materials:

  • Cell lysate or supernatant from Protocol 1

  • SDS-PAGE and transfer materials

  • Biotinylated lectins (e.g., Concanavalin A for mannose-type glycans, Wheat Germ Agglutinin for N-acetylglucosamine and sialic acid)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 3% BSA in TBST)[2]

Procedure:

  • SDS-PAGE and Transfer: Separate proteins from cell lysates or supernatant by SDS-PAGE and transfer to a membrane as described in Protocol 3.

  • Lectin Blotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the biotinylated lectin (e.g., 1 µg/mL in blocking solution) for 1-2 hours at room temperature.[2]

    • Wash the membrane at least four times with TBST.[2]

    • Incubate the membrane with Streptavidin-HRP diluted in blocking solution for 1 hour at room temperature.

    • Wash the membrane at least four times with TBST.[2]

  • Detection: Visualize the glycosylated protein bands using a chemiluminescent substrate. An increase in the signal for collagen bands would indicate increased glycosylation.

Visualization of Pathways and Workflows

G Experimental Workflow for Aze Treatment and Collagen Analysis cluster_culture Cell Culture and Treatment cluster_analysis Downstream Analysis a Culture Human Dermal Fibroblasts b Seed Cells for Experiment a->b c Treat with L-azetidine-2-carboxylic acid b->c d Incubate for 24-48 hours c->d e Harvest Cell Lysate and Supernatant d->e f Hydroxyproline Assay for Total Collagen e->f g Western Blot for Procollagen/Collagen e->g h Lectin Blot for Glycosylation e->h i Western Blot for UPR Markers e->i

Caption: Experimental workflow for treating fibroblasts with Aze and subsequent analysis.

G Aze-Induced Unfolded Protein Response (UPR) Signaling cluster_er Endoplasmic Reticulum cluster_pathways UPR Signaling Branches cluster_response Cellular Response Aze L-azetidine-2-carboxylic acid Procollagen Procollagen Synthesis Aze->Procollagen Misfolded Misfolded Procollagen (Aze-containing) Procollagen->Misfolded UPR Unfolded Protein Response Activation Misfolded->UPR PERK PERK -> p-eIF2α UPR->PERK ATF6 ATF6 -> Cleaved ATF6 UPR->ATF6 IRE1 IRE1 -> XBP1s UPR->IRE1 Response ↓ Protein Synthesis ↑ ER Chaperones ↑ ERAD Apoptosis PERK->Response ATF6->Response IRE1->Response

Caption: Signaling pathway of the Aze-induced Unfolded Protein Response.

References

Application Notes and Protocols for Inducing and Studying ER Stress with Azetidine-2-Carboxylic Acid in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid (AZC) is a toxic proline analog that serves as a potent tool for inducing endoplasmic reticulum (ER) stress in various cell models. By being misincorporated into newly synthesized proteins in place of proline, AZC leads to widespread protein misfolding and aggregation, thereby triggering the Unfolded Protein Response (UPR).[1][2][3] This application note provides a comprehensive guide for utilizing AZC to study the mechanisms of ER stress and the UPR, with detailed protocols for key experimental assays.

Mechanism of Action: AZC's toxicity stems from its structural similarity to proline, allowing it to be charged to prolyl-tRNA and subsequently incorporated into proteins.[1][2] This substitution disrupts the normal structure of proline-containing proteins, leading to misfolding and aggregation.[1][4][5] The accumulation of these aberrant proteins in the ER lumen activates the three primary sensors of the UPR: PERK, IRE1α, and ATF6.[6][7][8]

Data Presentation: Quantitative Effects of AZC on ER Stress Markers

The following tables summarize quantitative data on the effects of AZC treatment on key markers of ER stress and cell viability from published studies. These values can serve as a reference for expected outcomes in your own experiments.

Table 1: Effect of AZC on ER Stress Marker Expression

Cell LineAZC ConcentrationTreatment DurationMarkerChangeReference
HeLa5 mM9 hoursPhospho-eIF2αIncreased[4]
HeLa5 mM9 hoursBiP ExpressionUpregulated[4]
HeLa5 mM9 hoursATF6 CleavageInduced[4]
BV2 Microglial Cells1000 µM6 hoursATF4 mRNARobust Activation[9]
BV2 Microglial Cells1000 µM6 hoursATF6 mRNARobust Activation[9]
BV2 Microglial Cells1000 µM6 hoursERN1 (IRE1) mRNARobust Activation[9]
BV2 Microglial Cells1000 µM6 hoursPERK mRNARobust Activation[9]
BV2 Microglial Cells1000 µM6 hoursXBP1 mRNARobust Activation[9]
BV2 Microglial Cells1000 µM6 hoursDDIT3 (CHOP) mRNARobust Activation[9]
BV2 Microglial Cells1000 µM6 hoursGADD34 mRNARobust Activation[9]

Table 2: Effect of AZC on Cell Viability

Cell LineAZC ConcentrationTreatment DurationAssay% Viability ReductionReference
BV2 Microglial Cells1000 µM12 hoursMTTSignificant Reduction (p < 0.001)[10][11]
BV2 Microglial Cells2000 µM6 hoursMTTSignificant Reduction (p < 0.05)[11]
BV2 Microglial Cells125-2000 µM24 hoursMTTSignificant Reduction (p < 0.001)[10][11]

Mandatory Visualizations

Signaling Pathway: The Unfolded Protein Response (UPR)

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP PERK_inactive PERK BiP->PERK_inactive Inhibition IRE1_inactive IRE1α BiP->IRE1_inactive ATF6_inactive ATF6 BiP->ATF6_inactive PERK_active p-PERK PERK_inactive->PERK_active Dimerization & Autophosphorylation IRE1_active p-IRE1α IRE1_inactive->IRE1_active Dimerization & Autophosphorylation ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved Translocation & Cleavage eIF2a_inactive eIF2α PERK_active->eIF2a_inactive Phosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA Splicing eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active Phosphorylation ATF4 ATF4 eIF2a_active->ATF4 Preferential Translation Translation Attenuation Translation Attenuation eIF2a_active->Translation Attenuation Gene_Expression UPR Target Gene Expression (e.g., CHOP, BiP) ATF4->Gene_Expression XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s XBP1s XBP1s_mRNA->XBP1s Translation XBP1s->Gene_Expression ATF6_cleaved->Gene_Expression Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis cluster_Data Phase 4: Data Interpretation Cell_Culture 1. Cell Culture (e.g., HeLa, BV2) AZC_Prep 2. Prepare AZC Stock Solution Cell_Seeding 3. Seed Cells in Plates AZC_Prep->Cell_Seeding AZC_Treatment 4. Treat Cells with AZC (Dose-response & Time-course) Cell_Seeding->AZC_Treatment Cell_Harvest 5. Harvest Cells AZC_Treatment->Cell_Harvest Western_Blot 6a. Western Blot (p-PERK, p-eIF2α, ATF6, BiP, CHOP) Cell_Harvest->Western_Blot RT_qPCR 6b. RT-qPCR (XBP1 splicing, CHOP, BiP) Cell_Harvest->RT_qPCR Viability_Assay 6c. Cell Viability Assay (e.g., MTT) Cell_Harvest->Viability_Assay Data_Analysis 7. Data Analysis & Interpretation Western_Blot->Data_Analysis RT_qPCR->Data_Analysis Viability_Assay->Data_Analysis

References

N-Protection Strategies for (R)-Azetidine-2-carboxylic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Azetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, is a valuable building block in medicinal chemistry due to its ability to induce specific conformations in peptides and other bioactive molecules. The successful incorporation of this moiety into larger structures heavily relies on the strategic use of N-protecting groups. This document provides a detailed overview of common N-protection strategies for (R)-Azetidine-2-carboxylic acid, including quantitative data for comparison, detailed experimental protocols, and a logical workflow for selecting the appropriate protecting group.

Overview of Common N-Protecting Groups

The choice of an N-protecting group is critical and depends on the overall synthetic strategy, particularly the presence of other functional groups and the required orthogonality of deprotection steps. The most commonly employed protecting groups for (R)-Azetidine-2-carboxylic acid are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

A summary of the key characteristics of these protecting groups is presented below:

Protecting GroupReagent for ProtectionCommon SolventsDeprotection ConditionsKey Features
Boc Di-tert-butyl dicarbonate (Boc)₂ODioxane/Water, THF, DCMStrong acids (e.g., TFA in DCM)Stable to a wide range of non-acidic conditions; commonly used in solution-phase synthesis.
Cbz Benzyl chloroformate (Cbz-Cl)THF/Water, DioxaneCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.
Fmoc Fmoc-Cl, Fmoc-OSuDioxane/Water, DMFSecondary amines (e.g., 20% Piperidine in DMF)Base-labile; ideal for solid-phase peptide synthesis (SPPS).[1]

Logical Workflow for N-Protection Strategy

The selection of an appropriate N-protection strategy involves considering the stability of the protecting group under various reaction conditions and its selective removal in the presence of other functionalities. The following diagram illustrates a typical decision-making workflow.

N_Protection_Workflow Workflow for N-Protection of (R)-Azetidine-2-carboxylic Acid start Start: (R)-Azetidine-2-carboxylic acid protect N-Protection Strategy Selection start->protect boc_path Acid-Labile Strategy (Solution-Phase) protect->boc_path Solution-phase synthesis cbz_path Hydrogenolysis-Labile Strategy (Orthogonal) protect->cbz_path Orthogonality needed fmoc_path Base-Labile Strategy (SPPS) protect->fmoc_path Solid-phase synthesis boc_protect Boc Protection ((Boc)₂O, Base) boc_path->boc_protect cbz_protect Cbz Protection (Cbz-Cl, Base) cbz_path->cbz_protect fmoc_protect Fmoc Protection (Fmoc-Cl, Base) fmoc_path->fmoc_protect protected_product N-Protected (R)-Azetidine-2-carboxylic acid boc_protect->protected_product cbz_protect->protected_product fmoc_protect->protected_product boc_deprotect Boc Deprotection (TFA/DCM) protected_product->boc_deprotect Acidic cleavage cbz_deprotect Cbz Deprotection (H₂, Pd/C) protected_product->cbz_deprotect Reductive cleavage fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) protected_product->fmoc_deprotect Basic cleavage deprotected_product Deprotected Amine boc_deprotect->deprotected_product cbz_deprotect->deprotected_product fmoc_deprotect->deprotected_product

Caption: Decision workflow for N-protection of (R)-Azetidine-2-carboxylic acid.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups on (R)-Azetidine-2-carboxylic acid.

N-Boc Protection

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection

  • Materials:

    • (R)-Azetidine-2-carboxylic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (R)-Azetidine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equiv.) to the solution and stir until dissolved.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dioxane dropwise at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-(R)-Azetidine-2-carboxylic acid.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • N-Boc-(R)-Azetidine-2-carboxylic acid derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 equiv.) in dichloromethane.

    • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.[2]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[2]

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.

N-Cbz Protection

Protocol 3: N-Benzyloxycarbonyl (Cbz) Protection

  • Materials:

    • (R)-Azetidine-2-carboxylic acid

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (R)-Azetidine-2-carboxylic acid (1.0 equiv.) in a 1 M aqueous solution of sodium carbonate (2.5 equiv.) with cooling in an ice bath.[3]

    • While vigorously stirring, add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.[3]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

    • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[3]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

    • Extract the product with ethyl acetate.[3]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(R)-Azetidine-2-carboxylic acid.[3]

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis

  • Materials:

    • N-Cbz-(R)-Azetidine-2-carboxylic acid derivative

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • Dissolve the N-Cbz protected compound (1.0 equiv.) in methanol or ethanol in a flask equipped with a magnetic stir bar.[3]

    • Carefully add 10% palladium on carbon catalyst (typically 5-10 mol %).[3]

    • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (repeat three times).[3]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet. [3]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

N-Fmoc Protection

Protocol 5: N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

  • Materials:

    • (R)-Azetidine-2-carboxylic acid

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane or Tetrahydrofuran (THF)

    • Water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve (R)-Azetidine-2-carboxylic acid (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 2:1 mixture of THF:saturated aqueous NaHCO₃.

    • Add a solution of Fmoc-Cl (1.05 equiv.) in dioxane or THF.

    • Stir the reaction mixture vigorously at room temperature for 16 hours.

    • Dilute the reaction with water and wash with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH 1 with 1 M HCl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Fmoc-(R)-Azetidine-2-carboxylic acid.

Protocol 6: N-Fmoc Deprotection using Piperidine

  • Materials:

    • N-Fmoc-(R)-Azetidine-2-carboxylic acid derivative (typically on a solid support)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure (for Solid-Phase Peptide Synthesis):

    • Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[1][4]

    • Agitate the mixture at room temperature for 5-10 minutes.[1]

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for a second time to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-protection and deprotection of amino acids. While these are general values, they provide a good estimate for the synthesis involving (R)-Azetidine-2-carboxylic acid.

Protection/DeprotectionReagents and ConditionsReaction TimeTypical Yield
Boc Protection (Boc)₂O, NaHCO₃, Dioxane/H₂O, RT12-24 h>90%
Boc Deprotection 20-50% TFA in DCM, RT1-2 hQuantitative
Cbz Protection Cbz-Cl, Na₂CO₃, H₂O, 0 °C to RT2-4 h85-95%[3]
Cbz Deprotection H₂, 10% Pd/C, MeOH, RT1-4 h>95%
Fmoc Protection Fmoc-Cl, NaHCO₃, THF/H₂O, RT16 h80-90%
Fmoc Deprotection 20% Piperidine in DMF, RT2 x 5-10 minQuantitative

Conclusion

The selection of an appropriate N-protection strategy is paramount for the successful synthesis of peptides and complex molecules containing (R)-Azetidine-2-carboxylic acid. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for chemists, each with its own distinct advantages and specific conditions for application and removal. The protocols and data presented in this document serve as a comprehensive guide for researchers to make informed decisions and execute these crucial synthetic transformations efficiently and with high yields.

References

Application Notes and Protocols: Utilizing (R)-Azetidine-2-carboxylic Acid for the Synthesis of Conformationally Rigid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic, conformationally constrained analog of proline.[1][2][3] Its four-membered ring structure imparts a greater degree of rigidity to the peptide backbone compared to the five-membered ring of proline.[4] This property makes Aze an invaluable tool in medicinal chemistry and drug design for the synthesis of peptides with well-defined secondary structures. The incorporation of Aze can lead to peptides with enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles. These conformationally rigid peptides are instrumental in studying protein-protein interactions, enzyme inhibition, and developing novel therapeutic agents. For instance, peptides containing azetidine derivatives have been investigated as inhibitors of Human Cytomegalomegalovirus (HCMV) and as Interleukin-1 (IL-1) receptor antagonists.[5][6][7]

These application notes provide detailed protocols for the synthesis and characterization of peptides containing (R)-Azetidine-2-carboxylic acid, as well as examples of their application in biological assays.

Data Presentation: Biophysical and Pharmacological Data

The incorporation of (R)-Azetidine-2-carboxylic acid significantly influences the conformational and biological properties of peptides. The following tables summarize key quantitative data from studies on Aze-containing peptides.

Table 1: ¹H-NMR Chemical Shift Data for a Tetrapeptide Containing (R)-Azetidine-2-carboxylic acid

ProtonChemical Shift (ppm) in CDCl₃
Boc-(L-Pro)₃-L-Aze-Opcp
Aze α-H5.05
Pro α-H4.20 - 4.80 (multiple)
Boc (CH₃)₃1.45
Boc-(L-Aze-L-Pro)₂-Opcp
Aze α-H5.05 (Aze-1), 4.90 (Aze-3)
Pro α-H4.60 - 4.80 (multiple)
Boc (CH₃)₃1.40

Data extracted from Tsai et al., 1990.[5][8]

Table 2: Circular Dichroism (CD) Spectroscopy Data for Aze-Containing Tetrapeptides

PeptideSolventSecondary Structure Interpretation
Boc-(L-Pro)₃-L-Aze-OpcpChloroform, TrifluoroethanolPresence of both cis and trans peptide bonds
Boc-(L-Aze-L-Pro)₂-OpcpTrifluoroethanolAll-cis peptide bond conformation, compatible with a left-handed helix

Data interpreted from Tsai et al., 1990.[5][8]

Table 3: Antiviral Activity of Azetidine-Containing Dipeptides against HCMV

CompoundIC₅₀ (µM)
1 ZHCH₂CH(CH₃)₂5.0
2a ZHH>100
2b ZHCH₃25
3a BocHCH₂CH(CH₃)₂>100

Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl. Data extracted from Pérez-Faginas et al., 2011.[6][7]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Tetrapeptide Incorporating (R)-Azetidine-2-carboxylic acid

This protocol describes the synthesis of Boc-(L-Pro)₃-L-Aze-Opcp via a solution-phase approach.

Materials:

  • Boc-(L-Pro)₃-OH

  • (R)-Azetidine-2-carboxylic acid pentachlorophenyl ester hydrochloride (L-Aze-Opcp·HCl)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Chloroform (anhydrous)

  • Ethyl acetate

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Florisil

Procedure:

  • Dissolve Boc-(L-Pro)₃-OH (1 g, 2.44 mmol) in 26 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -23 °C using an appropriate cooling bath.

  • Add N-methylmorpholine (0.28 mL, 2.44 mmol) to the solution and stir.

  • Add isobutyl chloroformate (0.29 mL, 2.44 mmol) and continue stirring for 30 minutes.

  • Add L-Aze-Opcp·HCl (1.02 g, 2.44 mmol) to the reaction mixture.

  • Add an additional equivalent of N-methylmorpholine (0.28 mL, 2.44 mmol) in 10 mL of chloroform dropwise.

  • Remove the cooling bath and allow the reaction to stir at room temperature for 18 hours.

  • Wash the chloroform solution with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation.

  • Dissolve the residue in a minimal amount of ethyl acetate/n-hexane (1:3 v/v) and purify by filtration through a pad of Florisil.

  • Evaporate the solvent to yield the product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol outlines a general procedure for Fmoc-based solid-phase synthesis of a peptide incorporating (R)-Azetidine-2-carboxylic acid.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-(R)-Azetidine-2-carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 20-minute incubation. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of (R)-Azetidine-2-carboxylic acid: Repeat step 3 using Fmoc-(R)-Azetidine-2-carboxylic acid.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Prepare peptide solutions at a concentration of approximately 100 µM in the desired solvent (e.g., 15 mM PBS, 50% TFE/PBS).

  • Record CD spectra at 20 °C using a 0.5 mm path-length quartz cuvette.

  • Scan from 260 nm to 195 nm at a speed of 50 nm/min with a bandwidth of 0.5 nm.

  • Average four accumulations for each spectrum.

  • Analyze the spectra for characteristic secondary structure features.

Protocol 4: In Vitro Antiviral Assay (Example: HCMV Inhibition)

Procedure:

  • Culture human embryonic lung (HEL) fibroblasts in 96-well plates.

  • Prepare serial dilutions of the azetidine-containing peptides in the culture medium.

  • Infect the HEL cells with HCMV at a specified multiplicity of infection (MOI).

  • Immediately after infection, add the peptide dilutions to the cells.

  • Incubate the plates for 7 days at 37 °C in a 5% CO₂ atmosphere.

  • Assess viral cytopathogenicity or quantify viral DNA by qPCR.

  • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Visualizations

experimental_workflow_solution_phase start Start: Boc-(L-Pro)3-OH step1 Dissolve in Chloroform Cool to -23°C start->step1 step2 Add NMM and Isobutyl Chloroformate step1->step2 step3 Add L-Aze-Opcp·HCl and more NMM step2->step3 step4 Stir at RT for 18h step3->step4 step5 Aqueous Workup (Wash with H2O, NaCl) step4->step5 step6 Dry (Na2SO4) and Evaporate Solvent step5->step6 step7 Purify by Filtration (Florisil) step6->step7 end_product Final Product: Boc-(L-Pro)3-L-Aze-Opcp step7->end_product

Caption: Workflow for solution-phase synthesis of an Aze-containing peptide.

experimental_workflow_spps cluster_cycle Elongation Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Repeat for each AA cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage start Start: Fmoc-Rink Amide Resin start->deprotection precipitation Precipitate with Cold Diethyl Ether cleavage->precipitation purification Purification (HPLC) precipitation->purification end_product Final Purified Peptide purification->end_product

Caption: General workflow for solid-phase synthesis of an Aze-containing peptide.

conformational_constraint proline Proline 5-membered ring More flexible peptide Peptide Backbone proline->peptide Incorporation azetidine (R)-Azetidine-2-carboxylic acid 4-membered ring More rigid azetidine->peptide Incorporation constrained_peptide Conformationally Constrained Peptide peptide->constrained_peptide Induces rigidity

Caption: (R)-Azetidine-2-carboxylic acid induces conformational rigidity in peptides.

References

Troubleshooting & Optimization

Technical Support Center: Azetidine-2-Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving azetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with azetidine-2-carboxylic acid particularly challenging?

Azetidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid analogous to proline but with a four-membered ring instead of a five-membered one.[1] This structural feature introduces significant ring strain, which can lead to unique challenges during synthesis, including a higher propensity for side reactions or difficulties in achieving high yields compared to less-strained amino acids.

Q2: What are the most effective coupling reagents for azetidine-2-carboxylic acid?

The choice of coupling reagent is critical for success. While many options exist, modern aminium/uronium salt-based reagents are often preferred for difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : This reagent is highly recommended. It is known for its high efficiency, rapid reaction times, and ability to suppress epimerization, even with sterically hindered amino acids.[2][3][4] Its high reactivity is due to the formation of a highly reactive OAt-active ester.[3]

  • HBTU/TBTU : These are also efficient coupling reagents, though HATU is generally considered faster and provides better protection against racemization.[4][5]

  • Carbodiimides (EDC, DCC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and economical choice. It is often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and minimize epimerization.[4][5][6] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, complicating purification in solution-phase synthesis.[5]

Q3: How can I prevent epimerization at the chiral alpha-carbon?

Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a major risk in peptide synthesis.[7] To minimize this:

  • Choose the Right Reagent : Use reagents known for low epimerization rates, such as HATU or DEPBT.[2][5]

  • Use Additives : When using carbodiimides like EDC, always include an additive such as HOBt or its safer, more effective analogue, HOAt.[4][8]

  • Control the Temperature : Perform the coupling at a reduced temperature (e.g., starting at 0 °C and allowing it to warm slowly to room temperature). Low temperatures suppress the rate of epimerization.[8]

  • Select a Non-Nucleophilic Base : Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). This minimizes direct abstraction of the alpha-proton.[9]

Q4: What are the recommended bases and solvents for these coupling reactions?

  • Bases : A non-nucleophilic tertiary amine base is required to neutralize acids formed during the reaction and ensure the amine coupling partner remains deprotonated and nucleophilic. DIPEA is the most commonly recommended base. Typically, 2 to 4 equivalents are used.[9][10]

  • Solvents : Anhydrous polar aprotic solvents are essential to prevent hydrolysis of activated intermediates.[6] Common choices include:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Acetonitrile (MeCN)

Troubleshooting Guide

Q: My reaction yield is extremely low or I'm getting no product. What should I check first?

Low yield is a common issue that can often be resolved systematically.[6] The first step is to analyze a crude reaction sample by LC-MS to determine if the starting materials have been consumed.

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Caption: Troubleshooting Decision Tree for Low Yield.

Q: I'm observing a second peak with the same mass as my product, suggesting epimerization. How can I improve diastereoselectivity?

This indicates a loss of chiral purity. As outlined in FAQ Q3, this is addressed by modifying reaction conditions to disfavor epimerization pathways.

  • Lower Temperature : Immediately switch to running the reaction at 0 °C.[8]

  • Change Reagent : If using EDC/HOBt, switch to HATU, which is known to better preserve stereochemical integrity.[2][3]

  • Check Base : Ensure you are using a hindered base like DIPEA. Excess base or a more nucleophilic base can promote epimerization.[7]

Q: My reaction is messy with multiple unidentified side products. What could be happening?

  • Reagent Stoichiometry : Excess aminium/uronium reagents (like HATU or HBTU) can react with the free N-terminus of the amine partner, leading to a capped side product. Use the coupling reagent in slight excess relative to the carboxylic acid (e.g., 1.05-1.1 eq), not the amine.[4]

  • Ring Instability : The strained azetidine ring might be susceptible to opening under certain conditions, although this is less common during standard amide coupling. If you suspect this, try even milder conditions (lower temperature, shorter reaction time).

  • Water Contamination : Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester intermediate back to the carboxylic acid, leading to incomplete reactions and potential side reactions.[6]

Q: I'm having difficulty purifying my product away from reaction byproducts.

This is a common issue related to the choice of coupling reagent.

  • DCC Byproduct : If you used DCC, the resulting DCU byproduct is very difficult to remove by standard chromatography. It can sometimes be removed by filtration if it precipitates, or by recrystallization.[5] To avoid this, use EDC, whose urea byproduct is water-soluble and easily removed with an aqueous workup.[4]

  • HOBt/HOAt : Additives like HOBt and the byproducts from HATU are generally water-soluble and can be removed with a standard aqueous wash (e.g., with dilute acid, base, and brine) before chromatography.

Comparative Data on Coupling Reagents

The following table summarizes common choices for the coupling of azetidine-2-carboxylic acid, with recommendations based on their known performance in challenging systems.

Coupling Reagent SystemBase (Equivalents)SolventTemperatureExpected YieldEpimerization RiskKey Considerations
HATU DIPEA (2.0-3.0)DMF, DCM0 °C to RTVery Good - ExcellentVery Low Preferred for difficult couplings; fast and efficient.[2][3]
EDC / HOBt DIPEA (2.0)DMF, DCM0 °C to RTGood - Very GoodLow to Moderate Cost-effective; water-soluble byproducts.[4][5]
T3P® (Propylphosphonic Anhydride)DIPEA (3.0-4.0)EtOAc, THF0 °C to RTGood - Very GoodLowByproducts are water-soluble, simplifying workup.[9]
DCC / HOBt DIPEA (2.0)DCM, THF0 °C to RTGood - Very GoodLow to ModerateInsoluble DCU byproduct complicates purification.[5]

Key Experimental Protocols

Below are detailed, representative protocols for performing a coupling reaction with N-Boc-azetidine-2-carboxylic acid and a generic primary amine (R-NH₂). Note: Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: HATU-Mediated Coupling (Preferred Method)

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Caption: General Optimization Workflow for Coupling Reactions.

  • Preparation : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-azetidine-2-carboxylic acid (1.0 eq).

  • Dissolution : Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation : Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation Stir : Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This step generates the active ester.[6]

  • Amine Addition : Add the amine (R-NH₂, 1.05 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction : Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 2-6 hours.

  • Quench & Workup : Once the starting acid is consumed, dilute the reaction mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude amide by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling
  • Preparation : To a dry round-bottom flask under an inert atmosphere, add N-Boc-azetidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (R-NH₂, 1.05 eq).

  • Dissolution : Dissolve the components in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Cooling : Cool the flask to 0 °C in an ice-water bath.

  • EDC Addition : Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[10]

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup : Dilute the reaction with DCM. Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct and excess HOBt/EDC.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

References

Preventing nucleophilic ring-opening of the azetidine ring during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the undesired nucleophilic ring-opening of the azetidine ring during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the azetidine ring susceptible to nucleophilic ring-opening?

A1: The susceptibility of the azetidine ring to nucleophilic attack stems primarily from its significant ring strain, which is approximately 25.4 kcal/mol.[1][2] This strain is a driving force for ring-opening reactions that relieve it.[1][3] Factors that can promote ring-opening include:

  • Acidic Conditions: Protonation of the azetidine nitrogen increases the ring's electrophilicity, making it more vulnerable to nucleophilic attack.[3][4] Decomposition is often more rapid at low pH.[3]

  • Lewis Acids: The presence of Lewis acids can also activate the ring towards opening.[5]

  • Electron-Withdrawing Groups: Substituents that withdraw electron density can destabilize the ring and make it more prone to nucleophilic attack.[6]

  • Leaving Group Ability: The nitrogen substituent can act as a leaving group, and its ability to depart influences the ease of ring opening.

Q2: How can I choose the right protecting group for the azetidine nitrogen to prevent ring-opening?

A2: The choice of a nitrogen protecting group is critical and depends on the subsequent reaction conditions you plan to employ.[7]

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust protecting groups that can stabilize the ring. However, their removal often requires harsh conditions.[7]

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used and can be removed under acidic conditions. However, care must be taken as the acidic deprotection can itself induce ring-opening if not properly controlled.

  • tert-Butoxythiocarbonyl (Botc) Group: This group is more acid-labile than the Boc group and can be removed under milder acidic or thermal conditions. It has been shown to be effective in preventing ring-opening during α-lithiation and subsequent electrophilic substitution.[8]

Below is a decision-making workflow for selecting an appropriate protecting group.

G start Start: Need to protect azetidine nitrogen cond1 Are subsequent reactions under strongly basic conditions? start->cond1 cond2 Is mild acidic or thermal deprotection required? cond1->cond2 No pg1 Consider Boc or Botc group cond1->pg1 Yes cond3 Are harsh deprotection conditions acceptable? cond2->cond3 No pg2 Botc is a good candidate cond2->pg2 Yes pg3 Sulfonyl groups (Tosyl, Nosyl) are suitable cond3->pg3 Yes end Protecting group selected pg1->end pg2->end pg3->end

Caption: Decision workflow for selecting an N-protecting group.

Q3: What general reaction conditions should I control to maintain the integrity of the azetidine ring?

A3: Careful control of reaction parameters is crucial. Consider the following:

  • pH Control: Avoid strongly acidic conditions whenever possible to prevent protonation of the azetidine nitrogen.[3]

  • Temperature: Increased temperature can provide the activation energy for ring-opening. It is advisable to run reactions at the lowest effective temperature.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. More polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, which may be desirable for ring formation but could also promote undesired nucleophilic attack on the ring.[7]

  • Nucleophile Strength: Be mindful of the nucleophilicity of reagents used in your reaction. Strong nucleophiles are more likely to attack and open the azetidine ring.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Symptom Possible Cause Suggested Solution
Unexpected formation of a ring-opened product (e.g., a γ-amino alcohol or its derivative). The reaction conditions are too acidic, leading to protonation and subsequent nucleophilic attack on the azetidine ring.- Buffer the reaction mixture to maintain a neutral or slightly basic pH.- If acidic conditions are unavoidable, consider using a more robust protecting group on the nitrogen, such as a sulfonyl group.[7]
A strong nucleophile present in the reaction mixture is attacking the azetidine ring.- Use a less nucleophilic reagent if possible.- Protect the azetidine nitrogen with a sterically hindering group to shield it from attack.- Lower the reaction temperature to decrease the rate of the undesired ring-opening reaction.
The substrate has an electron-withdrawing group that activates the ring for nucleophilic attack.- If possible, modify the synthetic route to introduce the electron-withdrawing group at a later stage.- Use a less nucleophilic reagent or milder reaction conditions.
Low yield of the desired azetidine-containing product, with significant byproducts. Competing intermolecular reactions are occurring, leading to dimerization or polymerization instead of the desired intramolecular reaction.- Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors intramolecular cyclization.[7]
The leaving group in an intramolecular cyclization to form the azetidine is not sufficiently reactive.- Convert a hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[7]

Troubleshooting Workflow for Unexpected Ring-Opening

G start Start: Unexpected ring-opening observed check_ph Check reaction pH start->check_ph is_acidic Is pH acidic? check_ph->is_acidic sol_ph Buffer reaction to neutral/basic pH or change protecting group is_acidic->sol_ph Yes check_nucleophile Evaluate nucleophile strength is_acidic->check_nucleophile No sol_ph->check_nucleophile is_strong_nuc Is a strong nucleophile present? check_nucleophile->is_strong_nuc sol_nucleophile Use a weaker nucleophile, add steric hindrance, or lower temperature is_strong_nuc->sol_nucleophile Yes check_substituents Analyze ring substituents is_strong_nuc->check_substituents No sol_nucleophile->check_substituents has_ewg Are electron-withdrawing groups present? check_substituents->has_ewg sol_substituents Modify synthetic route or use milder conditions has_ewg->sol_substituents Yes end Problem resolved has_ewg->end No sol_substituents->end

Caption: Troubleshooting workflow for azetidine ring-opening.

Quantitative Data on Azetidine Stability

The stability of the azetidine ring is influenced by its substituents. The following table summarizes the aqueous stability of a series of N-substituted aryl azetidines, highlighting the effect of electron-withdrawing groups.

N-Substituent Half-life (T1/2) at pH 1.8 Calculated Azetidine Nitrogen pKa Measured Azetidine Nitrogen pKa
4-Cyanophenyl<10 min2.94.3
4-Methoxyphenyl0.5 h--
Phenyl0.5 h2.94.3
2-PyridylStable (>24 h)-1.1Not determined
3-Pyridyl1.1 h--
4-PyridylStable (>24 h)--
Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[3]

Key Experimental Protocols

Protocol 1: N-Benzylation of Azetidine

This protocol describes a standard procedure for protecting the azetidine nitrogen with a benzyl group.

Objective: To introduce a benzyl protecting group onto the nitrogen of the azetidine ring.[2]

Materials:

  • Azetidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylazetidine.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Intramolecular Cyclization to Form a Substituted Azetidine

This protocol is adapted from a procedure for the synthesis of substituted azetidines via intramolecular cyclization of a γ-amino alcohol.[7]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired azetidine.

References

Technical Support Center: High-Yield Synthesis of (S)-Azetidine-2-Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the high-yield synthesis of (S)-azetidine-2-carboxylic acid and its key intermediates.

General Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of (S)-azetidine-2-carboxylic acid and its derivatives.

Question Answer
My overall yield is consistently low. What are the most critical steps to re-evaluate? Low overall yield can result from inefficiencies in several steps. The most critical points to examine are: 1) The cyclization step to form the four-membered azetidine ring, which can be sensitive to reaction conditions. 2) The purification of intermediates, where product loss can occur. 3) The deprotection steps, which may be incomplete or cause side reactions. We recommend analyzing a sample from each step via TLC or LC-MS to pinpoint where the yield is being lost.
I am observing racemization or low enantiomeric excess (ee) in my final product. What are the likely causes? Racemization can occur if any step in the synthesis is not stereospecific. Potential causes include: 1) Harsh reaction conditions (e.g., excessively high temperatures or extreme pH) during cyclization or deprotection. 2) In the malonic ester synthesis route, the deprotonation/re-protonation step to epimerize an undesired isomer must be carefully controlled to ensure the desired stereochemistry.[1][2] 3) If starting from a chiral pool like L-aspartic acid, ensure that the chirality of the starting material is high and that no racemization occurs during the initial transformations.[3]
How can I effectively purify (S)-azetidine-2-carboxylic acid and its intermediates? Purification methods depend on the specific intermediate. N-protected ester intermediates can often be purified using column chromatography on silica gel. The final (S)-azetidine-2-carboxylic acid product, being a free amino acid, is highly polar. It is typically purified by recrystallization or ion-exchange chromatography. After deprotection, filtering off the catalyst (e.g., Palladium on carbon) and concentrating the filtrate is a key step before recrystallization.[3][4]

Method 1: Synthesis via Malonic Ester Intermediates

This route provides a highly efficient pathway to (S)-azetidine-2-carboxylic acid with excellent enantiomeric purity. The overall yield for this five-step process is reported to be 48%.[1][2]

Experimental Workflow

G cluster_0 Step 1: Aminomalonate Formation cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: Krapcho Dealkoxycarbonylation cluster_3 Step 4: Enzymatic Hydrolysis cluster_4 Step 5: Deprotection A Dimethyl bromomalonate + (S)-α-methylbenzylamine B Dimethyl (S)-(1'-methyl)benzylaminomalonate A->B DBU, Transesterification Yield: 86% C Dimethyl (1'S)-1-(1'-methyl)benzylazetidine- 2,2-dicarboxylate B->C 1,2-dibromoethane, Cs2CO3, DMF Yield: 99% D Mixture of (2S,1'S)- and (2R,1'S)-monoesters C->D LiCl, H2O, DMSO Total Yield: 78% Ratio (2.7:1) E (2S,1'S)-N-(1'-methylbenzyl)azetidine- 2-carboxylic acid D->E Candida antarctica lipase B Yield: 75% (from isolated 2S isomer) F (S)-Azetidine-2-carboxylic acid (>99.9% ee) E->F Catalytic Hydrogenolysis (Pd/C) Yield: Quantitative

Caption: Workflow for the synthesis of (S)-azetidine-2-carboxylic acid via malonic ester intermediates.

Quantitative Data Summary
StepProductReagentsYieldEnantiomeric Excess (ee)Reference
1Dimethyl (S)-(1'-methyl)benzylaminomalonateDBU86%-[1]
2Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate1,2-dibromoethane, Cs₂CO₃, DMF99%-[1][2][5]
3(2S,1'S)-monoesterLiCl, H₂O, DMSO78% (total)Diastereomeric Ratio 2.7:1[2][5]
4(2S,1'S)-2bCandida antarctica lipase B75%-[1]
5(S)-Azetidine-2-carboxylic acidH₂, Pd/CQuantitative>99.9%[1][2][6]
Overall (S)-Azetidine-2-carboxylic acid -48% >99.9% [1][2][5]
Detailed Experimental Protocol: Azetidine Ring Formation (Step 2)
  • To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, add cesium carbonate (2 eq).

  • Add 1,2-dibromoethane (1.5 eq) to the suspension.

  • Stir the mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, can be purified by column chromatography if necessary. A 99% yield is expected for this key step.[1][2][5]

Troubleshooting and FAQs for Method 1
Question Answer
The azetidine ring formation (Step 2) is low-yielding. What could be the issue? A low yield in this step is often due to competing side reactions, such as the formation of an eight-membered ring by-product.[6] Ensure that: 1) High-purity reagents are used; moisture can inhibit the reaction. 2) The cesium carbonate is finely powdered and dry to ensure a good suspension. 3) The reaction is not overheated, as this can promote side reactions. The use of cesium carbonate is critical for high efficiency.
The Krapcho dealkoxycarbonylation (Step 3) gives a poor diastereomeric ratio. How can I improve it? The reported 2.7:1 ratio of the desired (2S,1'S)-monoester is modest.[2] While this specific reaction's selectivity is inherently limited, the undesired (2R,1'S)-isomer can be epimerized. This is achieved through a deprotonation and subsequent re-protonation step, which converts it into a more favorable mixture, significantly improving the effective yield of the desired isomer.[1][2]
The enzymatic hydrolysis (Step 4) is slow or incomplete. Ensure the lipase (Candida antarctica lipase B) is active and used under optimal pH and temperature conditions, typically neutral pH.[1] The presence of organic solvents from the previous step can inhibit enzyme activity, so ensure the substrate is sufficiently pure.

Method 2: Synthesis from L-Aspartic Acid

This method leverages a readily available and inexpensive chiral starting material, L-aspartic acid, to produce various (S)-azetidine-2-carboxylic acid intermediates without racemization.[3]

Logical Pathway

G A L-Aspartic Acid B (S)-4-oxo-2-azetidinecarboxylic acid derivative (1) A->B Initial Cyclization & Derivatization C (S)-Azetidine-2-methanol (2) B->C Hydride Reduction (Reduces ester & amide) D (S)-N-protected azetidine-2-methanol (3) C->D Protection of Amine E (S)-N-protected azetidine-2-carboxylic acid (4) D->E Oxidation of Alcohol F (S)-Azetidine-2-carboxylic acid (5) E->F Deprotection of Amine

Caption: Synthetic pathway from L-Aspartic Acid to (S)-Azetidine-2-carboxylic acid.

Quantitative Data Summary
StepTransformationKey ReagentsYieldNoteReference
1(S)-4-oxo-azetidine-2-carboxylate to (S)-azetidine-2-methanolHydride reducing agent-Simultaneous reduction of ester and amide groups[3]
2(S)-azetidine-2-methanol to (S)-N-Cbz-azetidine-2-methanolCbz-Cl-Protection of the nitrogen atom[3]
3(S)-N-Cbz-azetidine-2-methanol to (S)-N-Cbz-azetidine-2-carboxylic acidOxidizing agent-Oxidation of the primary alcohol[3]
4(S)-N-Cbz-azetidine-2-carboxylic acid to (S)-Azetidine-2-carboxylic acidH₂, Pd/C, Methanol-Deprotection via hydrogenolysis[3]

(Note: Specific yields for each step are detailed within the patent examples but are not aggregated as an overall yield.)

Detailed Experimental Protocol: Deprotection (Step 4)
  • Charge a reaction flask with (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid (1.50 g, 6.38 mmol).

  • Add 10% Palladium on carbon (497 mg) and methanol (15 mL).

  • Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter off the palladium catalyst and wash it with water.

  • Combine the filtrate and washings, concentrate under reduced pressure, and purify the resulting (S)-azetidine-2-carboxylic acid by recrystallization.[3]

Troubleshooting and FAQs for Method 2
Question Answer
The initial reduction of the 4-oxo-azetidine derivative is not working well. This step involves the simultaneous reduction of both an ester and an amide group. It requires a strong hydride reducing agent. Ensure the reducing agent is fresh and the reaction is performed under anhydrous conditions. The choice of solvent can also be critical.
The oxidation of N-protected azetidine-2-methanol to the carboxylic acid is sluggish or forms by-products. Incomplete oxidation can be an issue. Ensure a sufficient excess of the oxidizing agent is used. Common by-products can arise from over-oxidation if the conditions are too harsh. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. The choice of oxidizing agent (e.g., TEMPO-based systems, Jones oxidation) will significantly impact the outcome.
The final deprotection step is incomplete. Catalytic hydrogenation for N-Cbz deprotection can sometimes be slow. Ensure the catalyst is active (not poisoned) and that there is efficient hydrogen gas dispersion in the reaction mixture. If the reaction stalls, filtering and adding fresh catalyst may be necessary. Ensure no catalyst poisons (like sulfur compounds) are present in the substrate.[3]

Method 3: Resolution of Racemic 1-Benzyl-azetidine-2-carboxylic acid

This approach involves synthesizing the racemic N-protected azetidine and then resolving the enantiomers using a chiral resolving agent, followed by deprotection.

Resolution and Deprotection Workflow

G A Racemic 1-benzyl azetidine-2-carboxylic acid B Diastereomeric Salt Formation with D-α-phenylethylamine A->B Add resolving agent in solvent (e.g., ethanol) C Crystallization & Filtration B->C Cooling D Isolated (S)-1-benzyl-azetidine- 2-carboxylic acid salt C->D Separation of solid E pH Adjustment & Extraction D->E Break salt F Pure (S)-1-benzyl-azetidine- 2-carboxylic acid E->F Purification (Recrystallization) G (S)-Azetidine-2-carboxylic acid F->G Debenzylation (H₂, Pd/C) Yield: 81.9%

Caption: Workflow for the resolution of racemic 1-benzyl-azetidine-2-carboxylic acid.

Quantitative Data Summary
StepProductKey Reagents/ProcessYieldPurityReference
1(S)-1-benzyl-azetidine-2-carboxylic acidD-α-phenylethylamine, crystallization, pH adjustment-Crude[4]
2Pure (S)-1-benzyl-azetidine-2-carboxylic acidRecrystallization-Pure[4]
3(S)-Azetidine-2-carboxylic acidH₂, Pd/C, Methanol81.9%>99.0% (HPLC)[4]
Troubleshooting and FAQs for Method 3
Question Answer
The resolution step is not yielding a high diastereomeric excess (de). The efficiency of classical resolution depends heavily on the crystallization process. Key factors include: 1) The choice of solvent (ethanol, acetone, acetonitrile are options).[4] 2) The rate of cooling; slow cooling generally yields purer crystals. 3) The precise stoichiometry of the resolving agent. It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.
I am having trouble breaking the diastereomeric salt after crystallization. After isolating the desired salt, it needs to be "broken" to liberate the free N-protected amino acid. This typically involves dissolving the salt and adjusting the pH. As described in the patent, the pH is first adjusted to 8-10 to recover the chiral amine resolving agent via extraction, then the aqueous layer's pH is adjusted to 1-3 to protonate the carboxylic acid, allowing it to be extracted into an organic solvent.[4] Incomplete extraction at either stage will lower the yield.

References

Improving the efficiency of four-membered ring formation in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the formation of the four-membered azetidine ring, a critical structural motif in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the azetidine ring?

A1: The primary methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of a precursor with a nitrogen nucleophile and a leaving group on the γ-carbon, such as a γ-amino halide or a γ-amino alcohol derivative (e.g., tosylate or mesylate).[1][2][3]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to form the azetidine ring.[4][5][6] Recent advances have enabled this reaction using visible light, offering milder conditions.[7][8][9]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring expansion strategies.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[1][10]

Q2: I am observing very low yields in my intramolecular cyclization for azetidine synthesis. What are the potential causes?

A2: Low yields in intramolecular cyclization are a common challenge. The main culprits are often:

  • Competing Intermolecular Reactions: The linear precursor can react with other molecules of itself, leading to dimers or polymers instead of the desired four-membered ring.[1]

  • Side Reactions: Elimination reactions can compete with the nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Halides (I > Br > Cl), tosylates (Ts), mesylates (Ms), and triflates (Tf) are commonly used.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular SN2 reaction.[1]

Q3: What is the role of a protecting group on the nitrogen atom during azetidine synthesis?

A3: A nitrogen protecting group is often crucial. It can prevent side reactions such as N-alkylation and can influence the nucleophilicity of the nitrogen. The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. For instance, sulfonyl groups like tosyl (Ts) are robust but may require harsh conditions for removal.[1] The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many conditions and can be removed under acidic conditions.[11]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining.

  • Formation of baseline material or multiple unidentified spots, suggesting polymerization.[1]

  • Isolation of oligomeric or polymeric side products.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Competing intermolecular reactions Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular pathway.[1]
Poor leaving group Convert a hydroxyl group to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[1]
Reaction is too slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1]
Incorrect base For γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K2CO3), or DBU is often necessary to deprotonate the amine without competing in the substitution reaction.[1]

G start Low Yield Observed check_sm Starting Material Remaining? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No high_dilution Action: Use High Dilution Conditions check_sm->high_dilution Yes change_lg Action: Improve Leaving Group (e.g., -OH to -OTs) check_side_products->change_lg Polymerization increase_temp Action: Increase Reaction Temperature check_side_products->increase_temp Slow Reaction change_base Action: Use a Strong, Non-nucleophilic Base check_side_products->change_base Elimination end Improved Yield high_dilution->end change_lg->end change_solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent change_solvent->end change_base->end

Issue 2: Challenges in Aza Paternò-Büchi Reaction

Symptoms:

  • Low or no conversion of starting materials.

  • Formation of side products from Norrish type I cleavage.[4]

  • E/Z isomerization of the imine competes with the cycloaddition.[4]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low photoreactivity of acyclic imines Consider using cyclic imines to prevent E/Z isomerization.[12] Alternatively, explore visible-light-mediated protocols with a suitable photosensitizer.[7][9]
Norrish type I cleavage Use a large excess of the alkene component to favor the [2+2] cycloaddition over fragmentation pathways.[4]
Unsuitable excited state The nature of the excited state (singlet vs. triplet) is crucial. Triplet sensitization can be an effective strategy to promote the desired cycloaddition.[6]

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol involves the activation of the hydroxyl group of a γ-amino alcohol followed by base-mediated intramolecular cyclization.

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the N-tosyl-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et3N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer three times with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[1]

G start N-Tosyl-γ-amino alcohol mesylation Mesylation (MsCl, Et3N, CH2Cl2) start->mesylation crude_mesylate Crude Mesylate mesylation->crude_mesylate cyclization Cyclization (NaH, THF or DMF) crude_mesylate->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Column Chromatography workup->purification product N-Tosyl-azetidine purification->product

Quantitative Data Summary

The following tables summarize reported yields for different azetidine synthesis strategies, providing a comparative overview.

Table 1: Yields for Intramolecular Cyclization of cis-3,4-Epoxy Amines Catalyzed by La(OTf)3 [2][13]

SubstrateProductYield (%)
N-benzyl substituted2ba85
N-p-methoxybenzyl substituted2ca91
N-n-butyl substituted2da93
N-tert-butyl substituted2ea90
N-allyl substituted2fa65
N-Boc substituted2ga88

Table 2: Yields for Aza Paternò-Büchi Reactions

Reaction TypeImineAlkeneYield (%)Reference
IntramolecularProximate bichromophoric system-80-85[4]
Intermolecular5-methyl-2-phenyl-1,3-oxazin-4-onedimethoxyethylene78[4]
Visible-light mediated2-isoxazoline-3-carboxylatevariousup to 99[7]

For further assistance, please consult the cited literature or contact our technical support team.

References

Technical Support Center: Managing Cytotoxicity of Azetidine-2-Carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxic effects of azetidine-2-carboxylic acid (Aze) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of azetidine-2-carboxylic acid (Aze) cytotoxicity?

A1: Azetidine-2-carboxylic acid is a proline analog.[1] Its cytotoxicity primarily stems from its misincorporation into newly synthesized proteins in place of proline.[1][2] This substitution can alter protein structure and function, leading to protein misfolding and aggregation. The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[3][4] If the stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death).[2][5]

Q2: How can I mitigate Aze-induced cytotoxicity in my cell-based assays?

A2: The most common and effective method to mitigate Aze-induced cytotoxicity is through competitive inhibition with L-proline.[5] By supplementing the cell culture medium with an excess of L-proline, you can reduce the uptake and incorporation of Aze into proteins. Additionally, using cell lines that have been selected for resistance to Aze can be an effective strategy. These resistant cell lines often exhibit an expanded intracellular pool of proline.[6]

Q3: What are the typical concentrations of Aze that induce cytotoxicity?

A3: The cytotoxic concentration of Aze can vary significantly depending on the cell line and the duration of exposure. For example, in BV2 microglial cells, concentrations greater than 1000 µM significantly reduce cell viability after 24 hours.[7] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your assay.

Q4: What cellular signaling pathways are activated by Aze-induced stress?

A4: The primary signaling pathway activated by Aze is the Unfolded Protein Response (UPR). This pathway is initiated by three main sensor proteins in the endoplasmic reticulum: PERK, IRE1α, and ATF6.[3][4] Activation of the UPR can lead to a temporary halt in protein translation, upregulation of chaperone proteins to aid in protein folding, and ultimately, if the stress is not resolved, the induction of apoptosis through the activation of factors like ATF4, CHOP, and the pro-apoptotic protein Bax.[2][5]

Q5: Are there cell lines that are naturally resistant to Aze?

A5: While most cell lines are susceptible to Aze's toxicity, it is possible to develop resistant cell lines through prolonged exposure to increasing concentrations of the compound.[6] These resistant cells often have altered proline biosynthesis pathways, leading to a higher intracellular concentration of proline, which competitively inhibits Aze incorporation.[6]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High levels of cell death observed at low Aze concentrations. The cell line is highly sensitive to Aze.Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a lower concentration range of Aze. Consider co-treatment with L-proline to mitigate cytotoxicity.
Inconsistent results between experiments. Variation in cell density at the time of treatment. Inconsistent incubation times. Instability of Aze in solution.Ensure consistent cell seeding density and confluency across all experiments. Strictly adhere to the same incubation times. Prepare fresh Aze solutions for each experiment.
Difficulty in observing a clear dose-response effect. The concentration range of Aze is too narrow or too broad. The assay endpoint is not sensitive enough.Widen the range of Aze concentrations tested. Use a more sensitive cytotoxicity assay, such as an MTT or a fluorescence-based viability assay.
L-proline co-treatment is not reducing cytotoxicity. The concentration of L-proline is insufficient. The cell line has a highly efficient uptake mechanism for Aze.Increase the molar excess of L-proline relative to Aze (e.g., 10-fold, 50-fold, or 100-fold excess). Verify the viability of the cells in the presence of L-proline alone to rule out any toxic effects of the supplement.
Unexpected changes in cell morphology unrelated to apoptosis. Aze may be affecting other cellular processes. Contamination of cell culture.Monitor cells for morphological changes using microscopy. Regularly check cell cultures for contamination.

Quantitative Data

Table 1: Cytotoxicity of Azetidine-2-Carboxylic Acid in Various Cell Lines

Cell LineCell TypeAssayExposure TimeIC50 / Effective ConcentrationReference
BV2Murine MicrogliaMTT24 hours> 1000 µM (significant viability reduction)[7]
450.1Murine Mammary CancerGrowth InhibitionNot Specified7.6 µg/mL (~75 µM)[8]
HeLaHuman Cervical CancerProtein Synthesis Inhibition9 hours5 mM (induces UPR)[3]
H35Rat HepatomaCell Viability96 hours1-1.5 mM (in combination with X-rays)[9]
SH-SY5YHuman NeuroblastomaNot SpecifiedNot SpecifiedCytotoxic effects observed[10]

Experimental Protocols

L-Proline Competition Assay

This protocol is designed to assess the ability of L-proline to competitively inhibit the cytotoxic effects of azetidine-2-carboxylic acid.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azetidine-2-carboxylic acid (Aze) stock solution

  • L-proline stock solution

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagent)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of Aze dilutions in complete culture medium.

  • Prepare solutions of Aze in combination with various concentrations of L-proline (e.g., 10-fold, 50-fold, and 100-fold molar excess of L-proline to Aze).

  • Include control wells: cells with medium only (no treatment), cells with Aze only, and cells with L-proline only.

  • Remove the overnight culture medium from the cells and replace it with the prepared treatment solutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with Aze

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Following treatment with Aze, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Aze_Cytotoxicity_Workflow Experimental Workflow for Assessing Aze Cytotoxicity and Mitigation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding aze_prep 2. Prepare Aze Solutions proline_prep 3. Prepare L-Proline Solutions treatment 4. Treat Cells with Aze +/- L-Proline proline_prep->treatment incubation 5. Incubate for a Defined Period treatment->incubation viability_assay 6. Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay 7. Perform Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay no_assay 8. Perform Nitric Oxide Assay (e.g., Griess) incubation->no_assay data_analysis 9. Analyze Data and Determine IC50 viability_assay->data_analysis apoptosis_assay->data_analysis no_assay->data_analysis conclusion 10. Draw Conclusions data_analysis->conclusion

Caption: Workflow for assessing Aze cytotoxicity and mitigation.

UPR_Signaling_Pathway Aze-Induced Unfolded Protein Response (UPR) Signaling Pathway cluster_UPR Unfolded Protein Response (UPR) Aze Azetidine-2-Carboxylic Acid (Aze) Protein_Misc Protein Misincorporation (Proline analog) Aze->Protein_Misc ER_Stress Endoplasmic Reticulum (ER) Stress Protein_Misc->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1a->XBP1s ATF6n ATF6n (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Bax Bax (Pro-apoptotic) CHOP->Bax Upregulates Bcl2 Bcl2 (Anti-apoptotic) CHOP->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Aze-induced UPR signaling leading to apoptosis.

Troubleshooting_Logic Troubleshooting Logic for High Cell Death Start High Cell Death Observed Check_Concentration Is Aze concentration appropriate for the cell line? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT assay) Check_Concentration->Dose_Response No Check_Proline Is L-proline co-treatment being used? Check_Concentration->Check_Proline Yes Resolved Problem Resolved Dose_Response->Resolved Add_Proline Add L-Proline in molar excess Check_Proline->Add_Proline No Check_Assay Is the viability assay validated? Check_Proline->Check_Assay Yes Add_Proline->Resolved Validate_Assay Validate assay with positive/negative controls Check_Assay->Validate_Assay No Check_Culture Are cell culture conditions optimal? Check_Assay->Check_Culture Yes Validate_Assay->Resolved Optimize_Culture Optimize seeding density and check for contamination Check_Culture->Optimize_Culture No Check_Culture->Resolved Yes Optimize_Culture->Resolved

Caption: Troubleshooting logic for high cell death in Aze assays.

References

Purification techniques for (R)-Azetidine-2-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (R)-Azetidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude (R)-Azetidine-2-carboxylic acid?

For crude (R)-Azetidine-2-carboxylic acid, which behaves as an amino acid, ion-exchange chromatography (IEX) is often the most effective initial purification method.[1][2] This technique separates compounds based on their net charge, making it ideal for isolating the zwitterionic product from charged impurities, neutral organic molecules, and inorganic salts.[3][4][5] Following IEX, recrystallization can be employed as a final polishing step to obtain a highly pure, crystalline product.[6]

Q2: How can I efficiently remove common protecting groups prior to final purification?

The removal of protecting groups depends on their chemical nature. For N-protected derivatives, specific deprotection strategies are required.

  • N-Benzyloxycarbonyl (Cbz or Z): This group is typically removed by catalytic hydrogenolysis.[6][7] The reaction involves stirring the compound with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]

  • N-tert-Butoxycarbonyl (Boc): This group is labile under acidic conditions and is commonly removed by treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Benzyl Esters: Similar to the Cbz group, benzyl esters can be cleaved via hydrogenolysis to yield the free carboxylic acid.[7]

After deprotection, the resulting crude product can be subjected to purification techniques like ion-exchange chromatography or recrystallization.[6]

Q3: What are the common impurities I might encounter during the synthesis and purification of (R)-Azetidine-2-carboxylic acid?

Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials, such as derivatives of aspartic acid or γ-amino-α-chlorobutyric acid.[6][8]

  • Reagents used in the synthesis, like protecting agents or coupling reagents.[9]

  • The opposite enantiomer, (S)-Azetidine-2-carboxylic acid, if the synthesis is not perfectly stereoselective.[10]

  • Byproducts from deprotection steps (e.g., toluene from a Cbz group).

  • Inorganic salts from pH adjustments or work-up procedures.

Q4: How do I assess the chemical and chiral purity of my final product?

A combination of analytical techniques is necessary for a comprehensive assessment:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is standard. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities.[11]

  • Chiral Purity (Enantiomeric Excess): Chiral HPLC is the most common and reliable method.[12] This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers, allowing for their quantification.[12][13][14]

Troubleshooting Guide: Purification Techniques

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a powerful tool for purifying amino acids like (R)-Azetidine-2-carboxylic acid.[1] It separates molecules based on their charge by utilizing a charged stationary phase.[3][5] For azetidine-2-carboxylic acid, a strongly acidic cation-exchange resin is typically used.[4]

IEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Equilibrate Column (Low pH Buffer) B Dissolve Crude Sample in Equilibration Buffer A->B C Adjust Sample pH (ensure positive charge) B->C D Load Sample onto Column C->D E Wash Column (remove neutral/anionic impurities) D->E F Elute Product (pH gradient or high salt buffer) E->F G Collect Fractions F->G H Analyze Fractions (e.g., Ninhydrin test, TLC, HPLC) G->H I Pool & Concentrate Pure Fractions H->I J Desalt if Necessary I->J

Caption: General workflow for ion-exchange chromatography purification.

Problem: The compound does not bind to the cation-exchange column.

  • Possible Cause 1: Incorrect pH. (R)-Azetidine-2-carboxylic acid is zwitterionic. To bind to a cation-exchange resin, the solution pH must be below its isoelectric point (pI), ensuring the amine group is protonated (-NH₂⁺) and the molecule carries a net positive charge.[3]

  • Solution: Ensure the pH of your sample and the column equilibration buffer is sufficiently acidic (typically pH 2-3). Adjust the sample pH with a suitable acid (e.g., HCl) before loading.

  • Possible Cause 2: High Salt Concentration. Excessively high salt concentrations in the sample can interfere with the electrostatic interactions between the compound and the resin, preventing binding.[5]

  • Solution: If possible, desalt or dilute the sample before loading it onto the column.

Problem: Poor recovery of the product from the column.

  • Possible Cause 1: Irreversible Binding. The product may be binding too strongly to the resin, making elution difficult with the chosen buffer.

  • Solution: Increase the ionic strength of the elution buffer (e.g., higher concentration of NaCl or NH₄OH) or increase the pH of the elution buffer to deprotonate the amine group, thereby releasing the molecule from the resin.[4][5] A gradient elution (gradually increasing salt concentration or pH) can help find the optimal elution condition.[5]

  • Possible Cause 2: Product Precipitation. Some amino acids have low solubility and may precipitate on the column, especially during elution when the concentration is high.[4]

  • Solution: Try eluting at a slightly elevated temperature or use a buffer system in which the product is more soluble. Reducing the sample load can also mitigate this issue.

Table 1: Typical Buffer Conditions for Cation-Exchange Chromatography
StepBuffer TypeTypical pHEluentPurpose
Equilibration/Loading Sodium Citrate or HCl2.0 - 3.5-To protonate the analyte for binding.
Wash Same as equilibration2.0 - 3.5-To remove unbound impurities.
Elution Sodium Borate or NH₄OH7.0 - 11.0pH GradientTo deprotonate the analyte for elution.
Elution Equilibration Buffer2.0 - 3.5Salt Gradient (e.g., 0-2M NaCl)To disrupt ionic interactions for elution.
Experimental Protocol: Ion-Exchange Purification
  • Resin Preparation: Swell the strongly acidic cation-exchange resin (e.g., Dowex 50) in deionized water. Wash it thoroughly according to the manufacturer's instructions.[2]

  • Column Packing & Equilibration: Pack the resin into a suitable column. Equilibrate the column by washing with 3-5 column volumes of the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).

  • Sample Preparation: Dissolve the crude (R)-Azetidine-2-carboxylic acid in the starting buffer. Adjust the pH to match the buffer if necessary.

  • Loading & Washing: Carefully load the sample onto the column. After loading, wash the column with 2-3 column volumes of the starting buffer to elute any unbound impurities.

  • Elution: Elute the bound product using a buffer with a higher pH or ionic strength. A common method is to use a basic solution like 0.5 M ammonium hydroxide.[4]

  • Analysis: Collect fractions and analyze them using TLC (ninhydrin stain) or HPLC to identify those containing the pure product.

  • Work-up: Pool the pure fractions. The eluent (e.g., NH₄OH) can often be removed by evaporation under reduced pressure.

Recrystallization

Recrystallization is an excellent final purification step to obtain high-purity crystalline material. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures.

Recrystallization_Troubleshooting cluster_outcomes Troubleshooting Paths cluster_solutions Solutions Start Start Recrystallization Dissolve Dissolve Crude Product in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Result Observe Outcome Cool->Result OilingOut Symptom: Compound 'Oils Out' Result->OilingOut Liquid layer forms NoCrystals Symptom: No Crystals Form Result->NoCrystals Solution remains clear LowPurity Symptom: Low Purity in Crystals Result->LowPurity Impure solid LowYield Symptom: Very Low Yield Result->LowYield Little solid Sol1 Reheat and add more solvent. Or, switch to a lower boiling point solvent. OilingOut->Sol1 Sol2 Scratch flask side. Add a seed crystal. Concentrate solution. NoCrystals->Sol2 Sol3 Recrystallize again. Ensure slow cooling. Consider charcoal treatment. LowPurity->Sol3 Sol4 Cool to lower temperature. Minimize solvent volume. Recover from mother liquor. LowYield->Sol4

Caption: Troubleshooting decision tree for recrystallization.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated to a very high degree.

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, select a solvent with a lower boiling point.

Problem: The final product yield is very low.

  • Possible Cause 1: Using too much solvent. The compound has some solubility even in the cold solvent, and using an excessive volume will result in significant product loss to the mother liquor.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: Premature crystallization. The product crystallized out of the solution during a hot filtration step.

  • Solution: Preheat the filtration funnel and receiving flask. Use a small amount of extra hot solvent to wash the filter paper and funnel to recover any product that crystallized prematurely.

Table 2: Potential Recrystallization Solvents for Amino Acids
Solvent SystemPolarityNotes
Water HighAzetidine-2-carboxylic acid is soluble in water (5.0 g/100 ml).[8] Good for polar compounds but may require a co-solvent.
Ethanol/Water Medium-HighA very common and effective mixture. The ratio can be adjusted to optimize solubility and crystal formation.
Isopropanol/Water Medium-HighSimilar to ethanol/water, offers a different solubility profile.
Methanol MediumCan be effective, especially for derivatives. A patent mentions using methanol in a final purification step.[11]
Chiral HPLC Analysis & Purification

Achieving good separation of enantiomers is critical for analysis and preparative purification. This often requires careful method development.[12]

Chiral_HPLC_Troubleshooting cluster_solutions Corrective Actions Start Symptom: Poor Enantiomeric Resolution Cause1 Is the Chiral Stationary Phase (CSP) appropriate? Start->Cause1 Cause2 Is the Mobile Phase composition optimal? Cause1->Cause2 Yes Sol1 Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based). Cause1->Sol1 No Cause3 Is the column temperature optimized? Cause2->Cause3 Yes Sol2 Adjust modifier (alcohol) content. Add acidic/basic additives (e.g., TFA, DEA). Cause2->Sol2 No Cause4 Is the flow rate set correctly? Cause3->Cause4 Yes Sol3 Systematically vary temperature (e.g., 10°C to 40°C). Lower temp often increases selectivity. Cause3->Sol3 No Sol4 Decrease flow rate to improve peak efficiency and resolution. Cause4->Sol4 No End Resolution Achieved Cause4->End Yes

Caption: Troubleshooting workflow for poor enantiomeric resolution in Chiral HPLC.[12]

Problem: Poor or no separation between the (R) and (S) enantiomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The chosen CSP does not have the necessary chiral recognition mechanism for your molecule.[12]

  • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for a wide range of compounds.[14][15]

  • Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition greatly influences chiral recognition.[12][15]

  • Solution: Systematically vary the mobile phase. In normal phase (e.g., Hexane/Isopropanol), adjust the alcohol percentage. Small amounts of acidic or basic additives (e.g., 0.1% TFA or 0.1% DEA) can dramatically improve selectivity by suppressing unwanted interactions.[12]

  • Possible Cause 3: Temperature. Temperature affects the thermodynamics of the chiral interaction.[12]

  • Solution: Optimize the column temperature. Generally, lower temperatures enhance the interaction strength and improve resolution, though the opposite can sometimes occur.[12][15]

Problem: Asymmetric peaks with significant "tailing".

  • Possible Cause: Secondary Interactions. Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase can cause peak tailing.[12]

  • Solution: Add a mobile phase modifier to compete for these active sites. For an acidic compound like (R)-Azetidine-2-carboxylic acid, adding a small amount of a stronger acid like trifluoroacetic acid (TFA) can improve peak shape.[12] For basic derivatives, a basic modifier like diethylamine (DEA) is used.[12]

Table 3: Effect of Mobile Phase Modifiers in Chiral HPLC
ModifierTypical ConcentrationPurposeEffect on (R)-Azetidine-2-carboxylic acid
Isopropanol (IPA) 5-30% in HexanePrimary polar modifierAdjusts retention time and selectivity.
Ethanol (EtOH) 5-30% in HexanePrimary polar modifierCan offer different selectivity compared to IPA.
Trifluoroacetic Acid (TFA) 0.05 - 0.2%Acidic AdditiveSuppresses interactions with basic sites on the stationary phase; improves peak shape for acids.[12]
Diethylamine (DEA) 0.05 - 0.2%Basic AdditiveSuppresses interactions with acidic silanol groups; used for basic derivatives.[12]
Experimental Protocol: Chiral HPLC Method Development
  • Analyte Derivatization (if necessary): For better detection and chromatography, the carboxylic acid and secondary amine can be derivatized (e.g., esterification, N-acylation).

  • Column Screening: Select 2-3 chiral columns with different stationary phases (e.g., a cellulose-based and an amylose-based CSP).

  • Mobile Phase Screening: For each column, start with a standard mobile phase (e.g., 90:10 Hexane:IPA). Run an isocratic elution.

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., to ethanol) or switch to a different mode (e.g., reversed-phase).

    • If partial separation is seen, optimize the alcohol percentage. Lower percentages usually increase retention and may improve resolution.

    • If peak shape is poor, add 0.1% TFA to the mobile phase.

  • Fine-Tuning: Once baseline separation is nearly achieved, fine-tune the resolution by adjusting the column temperature and flow rate. Lowering the flow rate often improves efficiency and resolution.[14]

References

Mitigating epimerization risk during coupling of chiral azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of epimerization during the coupling of chiral azetidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern when coupling chiral azetidine-2-carboxylic acid?

A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule. In the context of chiral azetidine-2-carboxylic acid, this means the inversion of the stereochemistry at the α-carbon, converting the desired enantiomer into its undesired diastereomer. This is a significant concern in drug development because different stereoisomers can exhibit vastly different pharmacological activities, toxicities, and pharmacokinetic profiles. Uncontrolled epimerization leads to a mixture of products, which can be difficult to separate and may result in a final compound with reduced efficacy or unexpected side effects.

Q2: What are the primary mechanisms that lead to epimerization during the coupling of N-protected azetidine-2-carboxylic acid?

A2: The two primary mechanisms for epimerization during peptide coupling reactions are:

  • Direct Enolization: A base directly abstracts the proton at the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers.[1]

  • Oxazolone Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This oxazolone is prone to tautomerization to a more stable, achiral aromatic oxazole, or can be deprotonated at the C4 position. Subsequent reaction with the amine nucleophile can open the ring to form a peptide bond, but with a loss of stereochemical integrity.[1]

Q3: Which factors generally influence the extent of epimerization?

A3: Several factors can influence the degree of epimerization during a coupling reaction:

  • Coupling Reagents: The choice of coupling reagent and the nature of the activated intermediate play a crucial role.

  • Base: The strength and steric hindrance of the base used can affect the rate of proton abstraction.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the epimerization process.

  • Temperature: Higher temperatures generally accelerate the rate of epimerization.

  • Reaction Time: Longer exposure to conditions that promote epimerization increases the risk.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of the undesired diastereomer detected by chiral HPLC or NMR. Inappropriate Coupling Reagent/Additives: Carbodiimide reagents like DCC or EDC used without additives are known to cause higher levels of epimerization.[1]1. Use Uronium/Aminium or Phosphonium Salt Reagents: Reagents like HATU, HBTU, HCTU, or PyBOP are generally preferred for minimizing epimerization, especially for sterically hindered or sensitive amino acids.[2][3] 2. Utilize Additives: If using carbodiimides (e.g., DIC), always include an additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl (hydroxyimino)cyanoacetate (Oxyma) to form active esters that are less prone to racemization.[2][4]
Strong or Sterically Unhindered Base: Strong bases can readily abstract the α-proton, leading to enolization and epimerization.1. Employ a Weaker or Sterically Hindered Base: Use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize direct proton abstraction.[1]
Prolonged Reaction Time or Elevated Temperature: Extended reaction times and higher temperatures provide more opportunity for epimerization to occur.1. Optimize Reaction Time: Monitor the reaction progress closely and quench it as soon as it reaches completion. 2. Lower the Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C or even -15 °C) to significantly reduce the rate of epimerization.
Inappropriate Solvent: Polar aprotic solvents like DMF can sometimes promote epimerization.1. Solvent Screening: Consider less polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). The optimal solvent may need to be determined empirically for your specific system.
Low coupling yield in addition to epimerization. Steric Hindrance: The constrained four-membered ring of azetidine-2-carboxylic acid can present steric challenges, leading to slow coupling and allowing more time for epimerization.1. Use a More Potent Coupling Reagent: Uronium/aminium salt reagents like HATU are often more effective for coupling sterically hindered amino acids.[3] 2. Pre-activation: Briefly pre-activate the carboxylic acid with the coupling reagent and base before adding the amine component. Be cautious, as prolonged pre-activation can also increase epimerization risk.

Quantitative Data on Epimerization

Direct quantitative comparative studies on the epimerization of N-protected azetidine-2-carboxylic acid with a wide range of modern coupling reagents are not extensively documented in the literature. However, data from studies on other challenging amino acid couplings can provide valuable insights into the relative performance of different reagents in preserving stereochemical integrity. The following table summarizes representative data for epimerization levels observed with various coupling reagents in the synthesis of "difficult" peptide sequences.

Coupling ReagentAdditiveBaseSolventEpimerization (%)*Reference(s)
DCC--DCMHigh[1]
EDCHOBtDIPEADMFModerate[1]
DICHOBtDIPEADMFLower than EDC/HOBt[1]
HBTU-DIPEADMFLow[4]
HATU-DIPEADMFVery Low[4]
PyBOP-DIPEADMFLow[4]

*The level of epimerization is highly dependent on the specific amino acid sequence, reaction conditions, and analytical method used. The terms "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on trends observed in the literature for challenging couplings.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of N-Boc-L-azetidine-2-carboxylic acid using HATU

Materials:

  • N-Boc-L-azetidine-2-carboxylic acid

  • Amine component (e.g., an amino acid ester hydrochloride)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0-2.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve HATU (1.05-1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the HATU solution dropwise to the cooled reaction mixture over 5-10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Epimerization Quantification

Objective: To determine the percentage of the undesired diastereomer formed during the coupling reaction.

Materials:

  • Crude peptide product containing the azetidine-2-carboxylic acid residue

  • Chiral stationary phase (CSP) HPLC column (e.g., CHIROBIOTIC™ T, Chiralcel® OD-H)[5]

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Additives (e.g., trifluoroacetic acid (TFA), acetic acid)

Procedure:

  • Method Development: Develop a chiral HPLC method capable of separating the desired diastereomer from its epimer. This often involves screening different chiral columns and mobile phase compositions. A common starting point for N-protected amino acid derivatives is a normal-phase separation on a polysaccharide-based CSP with a mobile phase of hexane/isopropanol or a reversed-phase separation on a macrocyclic glycopeptide-based CSP with a mobile phase of water/acetonitrile with a TFA modifier.[5][6]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral HPLC system and run the developed method.

  • Peak Identification: Identify the peaks corresponding to the desired and undesired diastereomers. This can be confirmed by injecting standards of the pure diastereomers if available, or by LC-MS analysis of the collected fractions.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of epimerization is calculated as: % Epimerization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] x 100

Visualizations

Epimerization_Pathways cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway Activated_Aze Activated N-Protected Azetidine-2-Carboxylic Acid Enolate Planar Enolate Intermediate Activated_Aze->Enolate + Base - H+ Epimerized_Product Epimerized Product Enolate->Epimerized_Product + H+ Desired_Product Desired Product Enolate->Desired_Product + H+ Activated_Aze_2 Activated N-Protected Azetidine-2-Carboxylic Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_Aze_2->Oxazolone Intramolecular Cyclization Tautomer Achiral Tautomer Oxazolone->Tautomer Tautomerization Desired_Peptide Desired Peptide Oxazolone->Desired_Peptide + Amine Epimerized_Peptide Epimerized Peptide Tautomer->Epimerized_Peptide + Amine

Caption: Mechanisms of epimerization during peptide coupling.

Troubleshooting_Logic Start High Epimerization Observed Check_Reagent Review Coupling Reagent and Additives Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base Using Modern Reagent Use_Uronium_Phosphonium Switch to HATU, HCTU, PyBOP or add Oxyma/HOBt to DIC Check_Reagent->Use_Uronium_Phosphonium Using Carbodiimide without Additives? Check_Conditions Assess Reaction Conditions (Temp & Time) Check_Base->Check_Conditions Using Appropriate Base Use_Hindered_Base Switch to DIPEA or NMM Check_Base->Use_Hindered_Base Using Strong/ Unhindered Base? Check_Solvent Consider Solvent Effects Check_Conditions->Check_Solvent Optimized Conditions Lower_Temp_Time Decrease Temperature to 0°C and Monitor Reaction Closely Check_Conditions->Lower_Temp_Time High Temp or Prolonged Time? Screen_Solvents Screen Less Polar Solvents (e.g., DCM, THF) Check_Solvent->Screen_Solvents Using Polar Aprotic (e.g., DMF)? End Epimerization Minimized Use_Uronium_Phosphonium->End Use_Hindered_Base->End Lower_Temp_Time->End Screen_Solvents->End

Caption: Troubleshooting workflow for mitigating epimerization.

Experimental_Workflow Start Start: Coupling Reaction Reaction N-Protected Azetidine-2-COOH + Amine Component + Coupling Reagent/Base/Solvent Start->Reaction Workup Reaction Quench and Crude Product Isolation Reaction->Workup Analysis Chiral HPLC Analysis Workup->Analysis Quantification Peak Integration and % Epimerization Calculation Analysis->Quantification Decision Epimerization Acceptable? Quantification->Decision Optimize Optimize Reaction Conditions (Reagent, Base, Temp, etc.) Decision->Optimize No End End: Desired Product Decision->End Yes Optimize->Reaction

Caption: Workflow for coupling and epimerization analysis.

References

Technical Support Center: Reaction Optimization for the Direct Photochemical Functionalization of Azetidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the direct photochemical functionalization of azetidine-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common photochemical methods for the functionalization of azetidine-2-carboxylic acids?

A1: The most prevalent methods involve visible-light photoredox catalysis. These reactions typically proceed via the generation of radical intermediates. Key strategies include:

  • Decarboxylative Alkylation: This method uses a photocatalyst to generate a radical from the carboxylic acid, which is then coupled with an activated alkene. This approach is effective for producing 3-aryl-3-alkyl substituted azetidines.[1][2][3]

  • Aza Paternò-Büchi Reaction: This [2+2] cycloaddition between an imine and an alkene can be enabled by visible light to form functionalized azetidines.[4][5][6]

  • Strain-Release Functionalization: Utilizing strained precursors like azabicyclo[1.1.0]butanes, this method allows for the synthesis of densely functionalized azetidines through a radical strain-release process.[7]

Q2: My reaction yields are consistently low. What are the initial parameters I should investigate for optimization?

A2: Low yields in photocatalytic reactions can stem from several factors. Here are the primary parameters to screen:

  • Photocatalyst: The choice of photocatalyst is critical. Different catalysts have varying redox potentials and quantum yields. For instance, iridium-based photocatalysts like Ir[dF(CF3)ppy]2(dtbbpy)PF6 have shown high efficiency in certain aza Paternò-Büchi reactions.[4]

  • Solvent: The reaction solvent can significantly impact reaction efficiency. A solvent screen is recommended. For example, THF has been identified as an optimal solvent in some visible light-enabled azetidine syntheses.[4]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic variation of the catalyst loading (e.g., 0.5 mol% to 5 mol%) should be performed.

  • Light Source: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. Ensure your light source's emission spectrum overlaps with the absorption spectrum of the photocatalyst.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: Side product formation is a common issue in photochemical reactions due to the high reactivity of the generated intermediates. To enhance selectivity:

  • Degassing: Oxygen can quench the excited state of the photocatalyst, leading to undesired side reactions. Thoroughly degassing the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) is crucial.

  • Temperature Control: While many photocatalytic reactions are run at ambient temperature, controlling the temperature can sometimes improve selectivity by minimizing competing thermal decomposition pathways.[8]

  • Substrate Concentration: Adjusting the concentration of your reactants can favor the desired reaction pathway over competing unimolecular or bimolecular side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient photocatalyst excitation. 2. Quenching of the excited photocatalyst. 3. Incorrect reaction setup.1. Verify the light source's wavelength and intensity are optimal for the photocatalyst. 2. Ensure the reaction mixture is thoroughly degassed to remove oxygen. 3. Check for and remove any potential quenchers in the starting materials or solvent. 4. Confirm the reaction vessel is transparent to the wavelength of light being used.
Low Yield of Desired Product 1. Suboptimal reaction conditions. 2. Competing side reactions. 3. Instability of starting material or product.1. Perform a systematic optimization of catalyst, solvent, concentration, and temperature. 2. Add a sacrificial electron donor or acceptor if applicable to the catalytic cycle. 3. Analyze the crude reaction mixture to identify major side products and adjust the reaction conditions to minimize their formation.
Formation of Complex Mixture/Decomposition 1. Substrate or product instability under photochemical conditions. 2. Over-irradiation.1. Reduce the reaction time and monitor the reaction progress by TLC or LC-MS. 2. Lower the intensity of the light source or increase the distance between the light source and the reaction vessel. 3. Consider a flow chemistry setup for better control over irradiation time.[9]
Inconsistent Results 1. Variations in reagent quality. 2. Inconsistent degassing. 3. Fluctuations in light source intensity.1. Use freshly purified solvents and reagents. 2. Standardize the degassing procedure. 3. Ensure the light source provides a stable and consistent output.

Data Presentation

Table 1: Effect of Photocatalyst on the Aza Paternò-Büchi Reaction Yield

EntryPhotocatalystCatalyst Loading (mol%)SolventYield (%)
1Ru(bpy)3Cl22.0CH3CN35
2Eosin Y2.0CH3CN42
3Ir[dF(CF3)ppy]2(dtbbpy)PF62.0CH3CN85
4Ir[dF(CF3)ppy]2(dtbbpy)PF60.5THF98[4]

Table 2: Optimization of Solvent for Decarboxylative Alkylation

EntrySolventDielectric ConstantYield (%)
1Dichloromethane (DCM)9.155
2Acetonitrile (CH3CN)37.570
3Dimethylformamide (DMF)36.765
4Tetrahydrofuran (THF)7.682
5Dioxane2.240

Experimental Protocols

General Protocol for Photocatalytic Decarboxylative Alkylation of N-Aryl Azetidine-2-Carboxylic Acids

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-aryl azetidine-2-carboxylic acid (1.0 equiv.), the activated alkene (1.5 equiv.), and the photocatalyst (e.g., Ir(ppy)3, 1-2 mol%).

  • Solvent Addition and Degassing: Add the appropriate solvent (e.g., degassed DMSO, to a concentration of 0.1 M). Seal the vial and degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Irradiation: Place the reaction vial at a fixed distance from a visible light source (e.g., a blue LED lamp, λ = 450 nm) and stir vigorously. Use a fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired functionalized azetidine.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Product Isolation reagents Combine Azetidine Acid, Alkene, and Photocatalyst solvent Add Degassed Solvent reagents->solvent degas Degas with Inert Gas solvent->degas irradiate Irradiate with Visible Light degas->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor concentrate Concentrate Reaction Mixture monitor->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for photochemical functionalization.

troubleshooting_flowchart start Low Reaction Yield check_catalyst Is the photocatalyst appropriate? start->check_catalyst change_catalyst Screen alternative photocatalysts (e.g., Ir vs. Ru complexes) check_catalyst->change_catalyst No check_solvent Is the solvent optimized? check_catalyst->check_solvent Yes change_catalyst->check_solvent change_solvent Screen a range of solvents with varying polarity check_solvent->change_solvent No check_degassing Is the reaction mixture thoroughly degassed? check_solvent->check_degassing Yes change_solvent->check_degassing improve_degassing Use freeze-pump-thaw or extend sparging time check_degassing->improve_degassing No check_light Is the light source correct? check_degassing->check_light Yes improve_degassing->check_light optimize_light Verify wavelength and intensity check_light->optimize_light No success Yield Improved check_light->success Yes optimize_light->success

Caption: Troubleshooting decision tree for low reaction yields.

reaction_mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation AzeCOOH Azetidine-2-COOH PC_star->AzeCOOH SET hv Visible Light (hν) hv->PC Aze_radical Azetidine Radical AzeCOOH->Aze_radical Decarboxylation CO2 CO2 Aze_radical->CO2 Alkene Activated Alkene Aze_radical->Alkene Addition Product_radical Product Radical Alkene->Product_radical PC_reduced PC.- Product_radical->PC_reduced Reduction Product Functionalized Azetidine Product_radical->Product PC_reduced->PC Regeneration

Caption: Simplified photocatalytic decarboxylation mechanism.

References

Validation & Comparative

Azetidine-2-carboxylic Acid vs. L-Proline in Peptides: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between incorporating the non-proteinogenic amino acid azetidine-2-carboxylic acid (Aze) and its proteinogenic counterpart, L-proline (Pro), into peptide structures can significantly impact the resulting therapeutic's conformational properties, stability, and biological activity. This guide provides an objective comparison, supported by experimental data, to inform the rational design of novel peptide-based drugs.

The fundamental difference between L-proline and azetidine-2-carboxylic acid lies in their cyclic structures: proline possesses a five-membered pyrrolidine ring, while azetidine-2-carboxylic acid features a more constrained four-membered ring.[1] This seemingly subtle variation leads to profound differences in the conformational flexibility and geometry of the peptide backbone.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative differences observed when substituting L-proline with azetidine-2-carboxylic acid in peptide sequences.

Table 1: Physicochemical and Conformational Properties

PropertyAzetidine-2-carboxylic Acid (Aze)L-Proline (Pro)References
Ring Size 4-membered (azetidine)5-membered (pyrrolidine)[1]
Ring Pucker More planarMore puckered (endo/exo conformations)[1]
Conformational Flexibility Generally more flexible in peptidesMore conformationally restricted[2]
Preferred Turn Type Induces γ-turnsInduces β-turns[3]
Cis/Trans Isomerization Both cis and trans peptide bonds observedPredominantly trans, but cis is possible[4]

Table 2: Impact on Peptide Stability and Biological Activity

ParameterEffect of Azetidine-2-carboxylic Acid IncorporationEffect of L-Proline IncorporationReferences
Proteolytic Stability Generally enhanced resistance to enzymatic degradation.Susceptible to cleavage by various proteases.[1]
Collagen Triple Helix Stability Destabilizes the collagen triple helix.Essential for the stability of the collagen triple helix.[2]
Biological Activity Can alter receptor binding and biological function. Misincorporation can lead to protein misfolding and ER stress.Plays a crucial role in molecular recognition and protein folding.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparative analysis of Aze- and Pro-containing peptides.

Peptide Synthesis: Solution-Phase Method for Tetrapeptides

This protocol describes the synthesis of Boc-(L-Aze-L-Pro)2-Opcp and Boc-(L-Pro)3-L-Aze-Opcp.[4][6]

Materials:

  • Boc-protected amino acids (Boc-L-Pro-OH, Boc-L-Aze-OH)

  • Pentachlorophenyl ester (Opcp) protected amino acids

  • N-methylmorpholine (NMM)

  • Isobutylchloroformate

  • Chloroform

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard peptide coupling reagents (e.g., HBTU, HOBt)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dipeptide Synthesis:

    • Dissolve Boc-L-Aze-OH in chloroform and cool to -23°C.

    • Add one equivalent of NMM and one equivalent of isobutylchloroformate.

    • After 30 minutes, add one equivalent of HCl-H-L-Pro-Opcp and a second equivalent of NMM.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the product by recrystallization.

  • Deprotection:

    • Treat the Boc-protected dipeptide with a solution of 4N HCl in dioxane to remove the Boc group.

  • Tetrapeptide Synthesis:

    • Couple the deprotected dipeptide with the appropriate Boc-protected dipeptide using standard coupling procedures (e.g., mixed anhydride or carbodiimide methods).

    • For Boc-(L-Pro)3-L-Aze-Opcp, couple Boc-(L-Pro)2-OH with H-(L-Pro)-L-Aze-Opcp.

  • Purification and Characterization:

    • Purify the final tetrapeptide using column chromatography or recrystallization.

    • Characterize the product by mass spectrometry and NMR spectroscopy.[4]

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

This protocol outlines the general steps for analyzing the secondary structure of peptides.[7][8][9]

Materials:

  • Purified peptide sample (>95% purity)

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a known path length (e.g., 0.1 cm)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the chosen buffer. The concentration should be accurately determined (e.g., by UV absorbance if aromatic residues are present, or by quantitative amino acid analysis). A typical concentration for far-UV CD is 0.1 mg/mL.[7]

    • Ensure the sample is free of aggregates by centrifugation or filtration.[8]

  • Instrument Setup:

    • Set the instrument parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and bandwidth (e.g., 1.0 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette.

    • Record the CD spectrum of the peptide sample.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × l × n), where c is the molar concentration, l is the path length in cm, and n is the number of residues.[10]

    • Analyze the resulting spectrum for characteristic secondary structure features. For example, a polyproline II (PPII) helix, common for Pro-rich peptides, shows a strong negative band around 206 nm and a weak positive band around 228 nm.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for the conformational analysis of peptides in solution.[11][12][13][14]

Materials:

  • Lyophilized peptide sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra.

    • 1D ¹H: To observe the overall proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure. The mixing time should be optimized (e.g., 100-300 ms).

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans proline isomers.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.

    • Structural Restraints: Extract distance restraints from the intensities of NOE cross-peaks.

    • Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain information about backbone dihedral angles (φ).

    • Structure Calculation: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate an ensemble of 3D structures consistent with the NMR data.

Stability Assessment: Protease Digestion Assay

This protocol describes a method to compare the proteolytic stability of Aze- and Pro-containing peptides using chymotrypsin as an example protease.[15][16][17][18][19]

Materials:

  • Peptide substrates (Aze- and Pro-containing variants)

  • Chymotrypsin (sequencing grade)

  • Digestion buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Dissolve the peptide substrates in the digestion buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of chymotrypsin in 1 mM HCl.

    • Initiate the digestion by adding chymotrypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Time-Course Analysis:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of fragment peaks over time.

  • Data Analysis:

    • Calculate the percentage of remaining peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

    • Plot the percentage of remaining peptide versus time to compare the degradation rates of the Aze- and Pro-containing peptides.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical and Biological Analysis cluster_data Data Interpretation s1 Solid-Phase or Solution-Phase Synthesis s2 Purification (HPLC) s1->s2 s3 Characterization (Mass Spec, NMR) s2->s3 a1 Conformational Analysis (CD, NMR) s3->a1 Purified Peptides a2 Stability Analysis (Protease Assay, Thermal Denaturation) s3->a2 Purified Peptides a3 Biological Activity (Receptor Binding Assay) s3->a3 Purified Peptides d1 Structure-Activity Relationship (SAR) a1->d1 a2->d1 a3->d1 d2 Lead Optimization d1->d2

Figure 1: General experimental workflow for the comparative analysis of modified peptides.

signaling_pathway cluster_peptide Peptide-Receptor Interaction cluster_cellular_response Cellular Response p_pro Pro-containing Peptide receptor Target Receptor p_pro->receptor Binding Affinity (Ki, IC50) p_aze Aze-containing Peptide p_aze->receptor Altered Binding Affinity pathway Signaling Cascade receptor->pathway response Biological Effect (e.g., agonist/antagonist activity) pathway->response

Figure 2: Impact of Aze vs. Pro on receptor binding and downstream signaling.

logical_relationship start Amino Acid Substitution pro L-Proline start->pro aze Azetidine-2-carboxylic Acid start->aze conformation Peptide Conformation pro->conformation β-turn, higher rigidity aze->conformation γ-turn, higher flexibility stability Peptide Stability conformation->stability activity Biological Activity conformation->activity outcome Therapeutic Potential stability->outcome activity->outcome

Figure 3: Logical relationship between amino acid choice and therapeutic potential.

References

A Comparative Guide to the NMR Spectroscopic Analysis of Peptides Containing Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azetidine-2-Carboxylic Acid and Proline in Peptides, Supported by Experimental Data.

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline (Pro), has garnered significant interest as a tool to fine-tune peptide conformation. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic features of peptides containing Aze versus those with the more common Pro, supported by experimental data and detailed protocols.

Conformational Preferences: A Tale of Two Rings

The fundamental difference between azetidine-2-carboxylic acid and proline lies in their ring size—a four-membered azetidine ring versus a five-membered pyrrolidine ring. This seemingly subtle distinction has profound implications for the conformational landscape of peptides.

Theoretical and experimental studies have demonstrated that peptides incorporating Aze are generally more flexible than their proline-containing counterparts.[1] This increased flexibility is attributed to a reduction in steric hindrance from the smaller four-membered ring.

A key differentiator is their influence on peptide secondary structure. Proline is a well-established inducer of β-turns, which are critical for molecular recognition and protein folding. In contrast, the constrained geometry of the azetidine ring steers peptides towards adopting γ-turn-like conformations.[2] This alternative turn preference provides a valuable tool for medicinal chemists to manipulate peptide backbone geometry and explore novel structural motifs.

Unraveling the Structure: A Head-to-Head NMR Comparison

NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of peptides in solution. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain detailed insights into local conformation and global folding.

To illustrate the distinct NMR signatures of Aze- and Pro-containing peptides, we present a comparative analysis of the NMR data for N-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH) and N-Boc-L-proline (Boc-Pro-OH).

Table 1: Comparative ¹H NMR Data of Boc-Aze-OH and Boc-Pro-OH in CDCl₃

ProtonBoc-Aze-OH Chemical Shift (ppm)Boc-Pro-OH Chemical Shift (ppm)
4.95 (t, J = 8.8 Hz)4.35 (m)
2.55 (m)1.90-2.10 (m)
-1.90-2.10 (m)
3.95 (m)3.40-3.60 (m)
Boc (C(CH₃)₃)1.45 (s)1.48 (s)

Table 2: Comparative ¹³C NMR Data of Boc-Aze-OH and Boc-Pro-OH in CDCl₃

CarbonBoc-Aze-OH Chemical Shift (ppm)Boc-Pro-OH Chemical Shift (ppm)
59.858.7
24.529.5
-24.4
49.546.5
C=O (Boc)155.0154.5
C=O (acid)175.0179.0
C(CH₃)₃80.580.0
C(CH₃)₃28.328.4

Note: The chemical shift values for Boc-Aze-OH are representative and may vary slightly depending on the specific experimental conditions. The data for Boc-Pro-OH is compiled from publicly available spectral databases.

The data reveals notable differences in the chemical shifts of the α-protons and the ring protons/carbons, reflecting the distinct electronic environments and geometries of the four- and five-membered rings. These differences become more pronounced when these residues are incorporated into larger peptide chains and can be used to diagnose the presence and conformation of the specific cyclic imino acid.

Experimental Protocols

To ensure reproducibility and facilitate the application of these analytical techniques, detailed experimental protocols for peptide synthesis and NMR analysis are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides

The synthesis of peptides containing azetidine-2-carboxylic acid can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

  • Resin Selection and Swelling: A suitable resin, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal functionality. The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-Aze-OH, is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy.

NMR Spectroscopic Analysis

High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural characterization of peptides.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixtures) to a concentration of 1-5 mM. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • 1D ¹H NMR: A standard 1D ¹H NMR spectrum is acquired to provide an initial overview of the proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for assigning protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints for 3D structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in the assignment of carbon and nitrogen resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, useful for sequencing and confirming assignments.

  • Data Processing and Analysis: The acquired NMR data is processed using specialized software. Resonance assignments are made by systematically analyzing the through-bond and through-space correlations observed in the 2D spectra.

  • Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

Visualizing the Difference: Structural and Workflow Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the structural differences between azetidine-2-carboxylic acid and proline, and the general workflows for peptide synthesis and NMR analysis.

G Structural Comparison of Azetidine-2-Carboxylic Acid and Proline cluster_0 Azetidine-2-Carboxylic Acid (Aze) cluster_1 Proline (Pro) Aze Pro

Azetidine-2-Carboxylic Acid vs. Proline

G Workflow for Peptide Synthesis and NMR Analysis cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 NMR Spectroscopic Analysis Resin_Selection Resin_Selection Fmoc_Deprotection Fmoc_Deprotection Resin_Selection->Fmoc_Deprotection Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat_Cycles Repeat_Cycles Washing->Repeat_Cycles Cleavage_Deprotection Cleavage_Deprotection Repeat_Cycles->Cleavage_Deprotection Final Cycle Purification Purification Cleavage_Deprotection->Purification Sample_Preparation Sample_Preparation Purification->Sample_Preparation NMR_Data_Acquisition NMR_Data_Acquisition Sample_Preparation->NMR_Data_Acquisition 1D & 2D NMR Data_Processing Data_Processing NMR_Data_Acquisition->Data_Processing Structure_Calculation Structure_Calculation Data_Processing->Structure_Calculation Structural_Analysis Structural_Analysis Structure_Calculation->Structural_Analysis

Peptide Synthesis and NMR Workflow

Conclusion

The substitution of proline with azetidine-2-carboxylic acid offers a compelling strategy for modulating peptide conformation and exploring novel chemical space in drug discovery. The distinct conformational preferences of Aze, particularly its propensity to induce γ-turns, can lead to peptides with unique three-dimensional structures and potentially altered biological activities. NMR spectroscopy provides the essential toolkit to probe these structural nuances at an atomic level. The comparative data and detailed protocols presented in this guide are intended to empower researchers to effectively utilize azetidine-2-carboxylic acid in their peptide design and analysis endeavors, ultimately contributing to the development of next-generation peptide-based therapeutics.

References

Verifying (R)-Azetidine-2-carboxylic Acid Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the site-specific incorporation of non-proteinogenic amino acids, robust analytical methods for verification are paramount. This guide provides a comprehensive comparison of mass spectrometry and other techniques for confirming the successful incorporation of (R)-Azetidine-2-carboxylic acid (AZE), a proline analog, into therapeutic proteins and peptides.

(R)-Azetidine-2-carboxylic acid's structural similarity to proline allows it to be incorporated into growing polypeptide chains, potentially altering the structure and function of proteins. Verifying its incorporation is a critical step in quality control and understanding the behavior of the engineered protein. This guide presents a detailed examination of mass spectrometry as the primary analytical tool, alongside a discussion of alternative methods, supported by experimental protocols and quantitative data.

Method Comparison: Mass Spectrometry vs. Edman Degradation

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for confirming the incorporation of unnatural amino acids. Its high sensitivity, accuracy, and ability to pinpoint the exact location of incorporation make it superior to older, chemical-based methods like Edman degradation.

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Principle Measures the mass-to-charge ratio of peptide fragments to identify amino acid sequence and modifications.Sequential chemical cleavage of N-terminal amino acids.
Sensitivity High (femtomole to attomole range).[1]Moderate (low picomole range).[2]
Throughput High; compatible with automation and complex mixtures.[3][4]Low; sequential, one residue at a time.[2][3]
Sequence Coverage Can provide full sequence coverage of the protein.[2]Typically limited to the first 30-50 N-terminal amino acids.[2][5]
Specificity Can precisely identify the location of AZE incorporation through mass shift detection.Can identify the position of an unknown residue but may not definitively identify it as AZE without a specific standard.
Compatibility Tolerant of many post-translational modifications and complex mixtures.[5]Fails with N-terminally blocked proteins.[5]
Data Analysis Requires specialized software for spectral interpretation.Relatively straightforward data interpretation.

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol for AZE Incorporation Verification

This protocol outlines a general workflow for the analysis of AZE-containing proteins. Optimization of specific parameters may be required for different proteins and instrument platforms.

1. Sample Preparation:

  • Protein Digestion: The protein of interest is digested into smaller peptides using a protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Perform in-solution or in-gel digestion with trypsin.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that can interfere with mass spectrometry analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The peptide mixture is separated using a reversed-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% B over 30-60 minutes is a good starting point.

  • Mass Spectrometry (MS): The eluted peptides are ionized (typically by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer.

    • MS1 Scan: A full scan is performed to detect the precursor ions of all peptides eluting from the column. The mass difference between a proline-containing peptide and an AZE-containing peptide will be -14.01565 Da (Mass of Proline: 115.0633 g/mol , Mass of AZE: 101.0476 g/mol ).

    • MS/MS (Tandem MS) Scan: The precursor ion of interest (the peptide potentially containing AZE) is isolated and fragmented (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD). The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence. The mass shift of -14 Da will be observed in the fragment ions containing the AZE residue, confirming its location.[6]

3. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database that includes the possibility of AZE substitution for proline. Specialized software can identify peptides with the specific mass modification corresponding to AZE incorporation.

Edman Degradation Protocol

Edman degradation is a chemical method for sequencing amino acids from the N-terminus of a peptide.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.

  • Cycle Repetition: The process is repeated to identify the subsequent amino acids in the sequence.

Alternative Methods: A Note on Click Chemistry

Click chemistry is a powerful tool for detecting and quantifying the incorporation of unnatural amino acids that have been engineered to contain bioorthogonal functional groups, such as azides or alkynes. However, (R)-Azetidine-2-carboxylic acid does not possess such a functional group. Therefore, click chemistry is not a suitable method for the direct detection of AZE incorporation. This highlights the importance of choosing a verification method that is compatible with the specific chemical properties of the unnatural amino acid being studied.

Workflow for Verification of AZE Incorporation

The following diagram illustrates the typical workflow for verifying the incorporation of (R)-Azetidine-2-carboxylic acid using mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Verification Protein Protein containing (R)-Azetidine-2-carboxylic acid Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Cleanup Peptide Cleanup (e.g., C18 SPE) Digestion->Cleanup LC Liquid Chromatography (Peptide Separation) Cleanup->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 MS2 Tandem MS (MS/MS) (Peptide Fragmentation & Sequencing) MS1->MS2 Analysis Database Searching & Spectral Interpretation MS2->Analysis Verification Verification of AZE Incorporation (Mass Shift & Sequence Confirmation) Analysis->Verification

Caption: Experimental workflow for verifying AZE incorporation using LC-MS/MS.

Conclusion

For the definitive verification of (R)-Azetidine-2-carboxylic acid incorporation into proteins, mass spectrometry, particularly LC-MS/MS, is the unequivocally superior method. Its high sensitivity, throughput, and ability to provide precise positional information are unmatched by older techniques like Edman degradation. While Edman degradation can still be useful for N-terminal sequence confirmation of highly purified, unmodified peptides, its limitations make it less suitable for the comprehensive analysis required in modern drug development and proteomics research. The choice of analytical method is critical for ensuring the quality and desired properties of engineered proteins, and for this specific application, mass spectrometry provides the most reliable and comprehensive data.

References

Unveiling the Solid-State Architecture of Azetidine-Containing Peptides: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of peptide-based therapeutics is paramount. The incorporation of non-natural amino acids, such as those containing an azetidine ring, offers a powerful strategy to modulate peptide conformation, stability, and biological activity. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for elucidating the secondary structures of azetidine-containing peptides, supported by experimental data and detailed protocols.

The four-membered azetidine ring, a strained homolog of proline, introduces unique conformational constraints into a peptide backbone.[1] Determining how this modification influences the secondary structure is crucial for rational drug design. X-ray crystallography stands as a gold-standard technique for providing high-resolution, atomic-level insights into the solid-state conformation of these molecules.

Comparative Analysis of Structural Determination Methods

While X-ray crystallography provides an unparalleled view of the static, crystalline structure of a peptide, a multi-faceted approach employing various analytical techniques is often necessary for a complete understanding of its conformational landscape. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling offer complementary information regarding the peptide's structure in solution, its dynamic behavior, and its overall secondary structure content.

FeatureX-ray CrystallographyNMR SpectroscopyCircular Dichroism (CD)Computational Modeling
Sample Phase Solid (Crystal)SolutionSolutionIn Silico
Information Provided Precise 3D atomic coordinates, bond angles, torsion angles, packing interactions.3D structure in solution, conformational dynamics, intermolecular interactions.Estimation of secondary structure content (e.g., α-helix, β-sheet, random coil).Prediction of stable conformations, energy landscapes, molecular dynamics.
Resolution High (atomic)Variable (lower than X-ray for larger molecules)Low (ensemble-averaged)Theoretical
Key Advantage Unambiguous determination of solid-state conformation.Provides information on dynamics and solution-state structure.Rapid assessment of secondary structure and conformational changes.Predictive power and ability to explore conformational space.
Key Limitation Requires well-ordered crystals; structure may not represent solution conformation.Primarily for smaller proteins/peptides (<30-40 kDa); complex data analysis.Does not provide atomic-level detail.Accuracy is dependent on the force field and computational method used.
Application to Azetidine Peptides Has revealed all-trans conformations in cyclic peptides and defined turn structures.[2]Has been used to identify γ-type reverse turns in dipeptides.[3]Can monitor changes in secondary structure upon azetidine incorporation.[4]Can predict the conformational preferences induced by the azetidine ring.[1]

Quantitative Data from X-ray Crystallography of Azetidine-Containing Structures

The following table summarizes key crystallographic data from publicly available structures of peptides and proteins containing or interacting with azetidine moieties. This data provides a quantitative basis for comparing the quality and nature of the structural information obtained.

PDB IDMolecule DescriptionResolution (Å)R-Value WorkR-Value FreeKey Conformational Insight
N/A Cyclic tetrapeptide with 3-aminoazetidine (GAz)[2]N/AN/AN/AAzetidine ring encourages a less stable, all-trans conformation of amide bonds.[2][5]
4TYD Hepatitis C virus NS3/4A serine protease in complex with an azetidine inhibitor[6]2.840.2210.267Demonstrates the binding mode and interactions of an azetidine-containing inhibitor in an enzyme active site.[6]
8RYE Azetidine-2-carboxylic acid (AZE) synthase in complex with AZE[7]1.950.1640.209High-resolution view of the enzyme active site responsible for azetidine biosynthesis.[7]
N/A L-azetidine-2-carboxylate hydrolase[8]1.38N/AN/AHigh-resolution structure of an enzyme that metabolizes azetidine-2-carboxylic acid.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of X-ray crystallography to novel azetidine-containing peptides. Below are representative protocols for peptide synthesis, crystallization, and X-ray diffraction analysis, synthesized from published methodologies.[2][8][9]

I. Synthesis and Purification of Azetidine-Containing Peptides
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., 2-chlorotrityl chloride resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Coupling: Fmoc-protected amino acids, including the desired Fmoc-azetidine-carboxylic acid derivative, are sequentially coupled to the growing peptide chain using a coupling agent such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Verification: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.

II. Peptide Crystallization
  • Solubility Screening: The purified peptide is dissolved in various solvents and buffers to determine optimal solubility conditions.

  • Crystallization Screening: High-throughput screening is performed using commercially available crystallization screens (e.g., Hampton Research screens) and the hanging-drop or sitting-drop vapor diffusion method.

    • A droplet containing a mixture of the peptide solution (e.g., 10 mg/mL) and the reservoir solution is equilibrated against a larger volume of the reservoir solution.

  • Optimization: Initial crystal "hits" are optimized by systematically varying the precipitant concentration, pH, temperature, and peptide concentration to obtain diffraction-quality crystals (typically 0.2-1.0 mm in size).

  • Cryoprotection: Before X-ray data collection, crystals are often soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 15-25% glycerol) to prevent ice formation during flash-cooling.

III. X-ray Diffraction Data Collection and Structure Determination
  • Crystal Mounting and Flash-Cooling: A single, well-formed crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen (100 K).

  • Data Collection: X-ray diffraction data are collected at a synchrotron beamline or on a home-source X-ray diffractometer. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction images are processed using software such as HKL-2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using crystallographic software to improve the fit of the model to the experimental data, resulting in the final structure.

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the logical relationships between different structural biology techniques.

G cluster_0 Peptide Preparation cluster_1 Crystallization cluster_2 Structure Determination SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Verification Mass Spec & HPLC Analysis Purification->Verification Screening High-Throughput Screening Verification->Screening Optimization Condition Optimization Screening->Optimization Cryoprotection Cryoprotection Optimization->Cryoprotection DataCollection X-ray Data Collection Cryoprotection->DataCollection Processing Data Processing DataCollection->Processing Phasing Phase Determination Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Experimental workflow for X-ray crystallography of azetidine-containing peptides.

G AzePeptide Azetidine-Containing Peptide Inhibitor Binding Binding AzePeptide->Binding Enzyme Target Enzyme (e.g., HCV Protease) ActiveSite Enzyme Active Site Enzyme->ActiveSite ActiveSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition PathwayBlock Signaling Pathway / Viral Replication Blocked Inhibition->PathwayBlock

Caption: Inhibition of a signaling pathway by an azetidine-containing peptide.

G cluster_info Information Yield Xray X-ray Crystallography HighRes High-Resolution 3D Structure (Solid State) Xray->HighRes Provides NMR NMR Spectroscopy SolutionStruct Solution 3D Structure & Dynamics NMR->SolutionStruct Provides CD Circular Dichroism SecStruct Secondary Structure Content CD->SecStruct Estimates Comp Computational Modeling PredictedStruct Predicted Structures & Energetics Comp->PredictedStruct Predicts

References

A Comparative Guide to the Conformational Analysis of Azetidine-Derived Amino Acids and Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate manipulation of peptide conformation is a cornerstone of modern drug discovery and protein engineering. The choice of amino acid building blocks is critical in dictating the three-dimensional structure and, consequently, the biological activity of a peptide. Among the most powerful tools for inducing specific structural motifs are cyclic amino acids. Proline, with its five-membered pyrrolidine ring, is the most well-known natural conformational restrictor. However, its synthetic, smaller-ring analogue, the azetidine-derived amino acid, offers an alternative and often complementary approach to conformational control. This guide provides an objective comparison of the conformational properties of azetidine-derived amino acids and proline derivatives, supported by experimental data, to inform the strategic design of novel peptide-based therapeutics.

Core Conformational Differences: A Tale of Two Rings

The fundamental distinction between azetidine-2-carboxylic acid (Aze) and proline (Pro) lies in their ring size—a four-membered azetidine ring versus a five-membered pyrrolidine ring.[1] This seemingly minor structural alteration has profound consequences for the resulting peptide's backbone geometry, flexibility, and preferred secondary structure.

The smaller, more strained four-membered ring of azetidine imposes unique conformational constraints.[2][3] In contrast, the five-membered pyrrolidine ring of proline is more puckered, adopting distinct "endo" and "exo" conformations that influence the peptide backbone.[1][4] Generally, peptides incorporating azetidine residues are considered somewhat more flexible than their proline-containing counterparts due to reduced steric hindrance.[5]

A key differentiator is their influence on reverse turn formation, a common and critical secondary structure motif. Proline is a well-established inducer of β-turns.[1][2][3] Conversely, extensive studies on model peptides have shown that azetidine-derived amino acids preferentially stabilize γ-turn-like conformations.[1][2][3] This fundamental difference in turn preference provides medicinal chemists with a valuable tool to precisely engineer peptide and protein architecture. Both proline and azetidine derivatives can induce reverse turns, but the nature of the turn is a function of the ring size.[2][3]

Quantitative Comparison of Conformational Properties

The following tables summarize the key quantitative differences in the conformational propensities of azetidine-derived amino acids and proline derivatives based on experimental and computational studies.

PropertyAzetidine-Derived Amino AcidsProline Derivatives
Ring Size 4-membered (azetidine)[1]5-membered (pyrrolidine)[1]
Ring Pucker More planar[1][6]More puckered (endo/exo conformations)[1][4]
Conformational Flexibility Generally more flexible in peptides[5]More conformationally restricted[1]
Preferred Turn Type γ-turn[1][2][3]β-turn[1][2][3]
Peptide Bond Isomerization Can adopt both cis and trans conformations[6]Higher propensity for cis amide bond compared to other amino acids[7]

Experimental Methodologies for Conformational Elucidation

The conformational preferences of these cyclic amino acids are primarily investigated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of peptides.

Detailed Protocol:

  • Sample Preparation: The peptide of interest is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration typically in the millimolar range.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed.

    • ¹H NMR: Provides information on the chemical environment of protons.

    • ¹³C NMR: Used to distinguish between cis and trans isomers of the X-Pro or X-Aze peptide bond.[8]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in residue assignment.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. The presence of strong Hα(i-1) to Hδ(i) NOE cross-peaks is indicative of a trans peptide bond.[9]

  • Data Analysis:

    • Chemical Shifts: The dispersion of chemical shifts, particularly for α-protons, can indicate the presence of stable secondary structures.

    • ³J(HN,Hα) Coupling Constants: The magnitude of these coupling constants can be related to the backbone dihedral angle φ via the Karplus equation.

    • NOE Restraints: The intensities of NOE cross-peaks are used to generate distance constraints between protons.

    • Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing protocols to generate a family of structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information.

Detailed Protocol:

  • Crystallization: The purified peptide is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitating agents) using techniques such as vapor diffusion (hanging drop or sitting drop).

  • Data Collection: A suitable single crystal is selected, mounted, and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source or an in-house X-ray generator.[10]

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell parameters and space group.

    • The phase problem is solved using methods like molecular replacement or direct methods to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data to yield the final, high-resolution crystal structure.

Computational Modeling

Theoretical calculations are used to explore the conformational landscape and rationalize experimental findings.

Detailed Protocol:

  • Model Building: Initial 3D structures of the peptides are generated.

  • Conformational Search: A systematic search of the conformational space is performed using molecular mechanics or molecular dynamics simulations to identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the low-energy conformers are optimized using methods like Density Functional Theory (DFT) (e.g., B3LYP/6-31+G(d,p) level) to obtain accurate structures and relative energies.[7][11]

  • Solvation Effects: The influence of solvent is often included using a Self-Consistent Reaction Field (SCRF) model to better mimic experimental conditions.[6][7]

  • Analysis: The calculated structures, dihedral angles, and relative energies are compared with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the conformational preferences.

Visualizing Experimental and Logical Workflows

G Experimental Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation & Structure Determination synthesis Peptide Synthesis (Solid-Phase or Solution-Phase) purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (Solution-State) purification->nmr xray X-ray Crystallography (Solid-State) purification->xray comp Computational Modeling (In Silico) purification->comp nmr_data Analyze NMR Data (NOEs, J-couplings) nmr->nmr_data xray_data Solve Crystal Structure xray->xray_data comp_data Analyze Conformational Energy Landscape comp->comp_data final_model Combined Conformational Model nmr_data->final_model xray_data->final_model comp_data->final_model

Caption: Workflow for peptide conformational analysis.

G Influence of Ring Structure on Peptide Conformation cluster_proline Proline Derivative cluster_azetidine Azetidine Derivative pro_ring 5-Membered Ring (Pyrrolidine) pro_pucker Puckered Conformation (Endo/Exo) pro_ring->pro_pucker pro_turn Induces β-Turn pro_pucker->pro_turn aze_ring 4-Membered Ring (Azetidine) aze_pucker More Planar Conformation aze_ring->aze_pucker aze_turn Induces γ-Turn aze_pucker->aze_turn start Choice of Cyclic Amino Acid start->pro_ring start->aze_ring

Caption: Ring structure dictates peptide turn preference.

Conclusion

The conformational analysis of azetidine-derived amino acids in comparison to proline derivatives reveals a fascinating interplay between subtle changes in chemical structure and significant alterations in three-dimensional conformation. The smaller, more planar azetidine ring preferentially induces γ-turns, offering a distinct structural outcome compared to the β-turn-inducing properties of the more conformationally restricted, puckered pyrrolidine ring of proline.[1][2][3] This knowledge, derived from a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, empowers researchers to make informed decisions in the design of peptidomimetics and other macromolecules. The ability to select between these two classes of cyclic amino acids provides a powerful strategy for fine-tuning peptide secondary structure, ultimately enabling the development of more potent and selective therapeutic agents.

References

Proline vs. Azetidine-2-carboxylic Acid: A Comparative Guide to Beta- and Gamma-Turn Induction in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of amino acid analogs is critical for the rational design of peptidomimetics with defined secondary structures. This guide provides an objective comparison of L-proline (Pro) and its four-membered ring analog, azetidine-2-carboxylic acid (Aze), in their ability to induce beta (β)- and gamma (γ)-turns in peptides, supported by experimental data.

The incorporation of cyclic amino acids is a well-established strategy to constrain peptide backbones and stabilize specific secondary structures, such as reverse turns. Proline, with its five-membered pyrrolidine ring, is a potent inducer of β-turns, which are crucial for protein folding and molecular recognition events.[1][2] In contrast, the smaller four-membered ring of azetidine-2-carboxylic acid imparts distinct conformational constraints, leading to a preference for the tighter γ-turn structure.[3] This fundamental difference in turn preference offers a valuable tool for medicinal chemists to fine-tune peptide and protein architecture.

Structural Differences: Beta-Turns vs. Gamma-Turns

Beta-turns and gamma-turns are the most common types of tight turns in proteins and peptides, facilitating the reversal of the polypeptide chain direction.

A beta-turn is a four-residue secondary structure motif where the polypeptide chain reverses its direction by nearly 180°. This turn is characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).[1] Proline is frequently found at the i+1 position in the two most common types of β-turns, Type I and Type II.

A gamma-turn is a tighter, three-residue turn, also reversing the chain direction. It is defined by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2).[4]

Comparative Analysis of Pro- and Aze-Induced Turns

The differing ring sizes of proline and azetidine-2-carboxylic acid directly influence the preferred backbone dihedral angles (φ and ψ), thereby dictating the type of turn formed.

FeatureProline (Pro)-Containing PeptidesAzetidine-2-carboxylic acid (Aze)-Containing Peptides
Preferred Turn Type Beta (β)-turn[3]Gamma (γ)-turn[3]
Turn Structure Four amino acid residues[1]Three amino acid residues[4]
Hydrogen Bonding Between C=O of residue i and N-H of residue i+3[1]Between C=O of residue i and N-H of residue i+2[4]
Typical Dihedral Angles (φ, ψ) of the Cyclic Residue Type I β-turn (i+1): ~ -60°, -30° Type II β-turn (i+1): ~ -60°, 120°Classic γ-turn (i+1): ~ 75°, -64° Inverse γ-turn (i+1): ~ -79°, 69°[5]
Typical H-bond Length (N···O) 2.8–3.0 Å[5]Inferred to be in a similar range for stable turns

Experimental Methodologies for Turn Differentiation

The conformational analysis of peptides containing Pro or Aze to differentiate between β- and γ-turns relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[6] Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are particularly informative.

Detailed Protocol for 2D NMR Analysis:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.[7]

    • Add a small percentage of D₂O (5-10%) to the solvent for the lock signal.[8]

    • Adjust the pH of the sample to the desired value (typically between 4 and 6 to slow down amide proton exchange).

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Use a mixing time of ~80 ms to identify all protons within a spin system (i.e., belonging to the same amino acid residue).[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 100-300 ms to identify protons that are close in space (< 5 Å), irrespective of their position in the sequence.[8] This is crucial for identifying the characteristic hydrogen bonds of β- and γ-turns.

    • COSY (Correlation Spectroscopy): Helps in identifying scalar-coupled protons, aiding in the initial assignment of spin systems.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances to their respective amino acid residues using the TOCSY and COSY spectra.

    • Analyze the NOESY spectrum for key through-space correlations. The presence of a strong NOE between the amide proton of residue i+3 and the amide proton of residue i is indicative of a β-turn. A strong NOE between the amide proton of residue i+2 and the amide proton of residue i suggests a γ-turn.

    • Measure the coupling constants (³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the φ dihedral angle.

    • Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., using software like CYANA, XPLOR-NIH, or AMBER).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the peptide backbone, particularly the Amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration.[9]

Detailed Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent, preferably D₂O, to minimize the strong absorbance of H₂O in the Amide I region.

    • The peptide concentration should typically be in the range of 5-20 mg/mL.

    • Use a transmission cell with CaF₂ windows and a short path length (e.g., 6-50 µm).[10]

  • Data Acquisition:

    • Record the FT-IR spectrum of the peptide solution and a reference spectrum of the solvent under the same conditions.

    • Acquire a sufficient number of scans (e.g., 256 or more) to achieve a good signal-to-noise ratio.[10]

  • Data Analysis:

    • Subtract the solvent spectrum from the peptide solution spectrum to obtain the spectrum of the peptide alone.

    • Analyze the Amide I region (1600-1700 cm⁻¹). Different secondary structures have characteristic absorption frequencies:

      • β-sheets: ~1620-1640 cm⁻¹ and a weaker band at ~1680-1690 cm⁻¹

      • α-helices: ~1650-1658 cm⁻¹

      • β-turns: ~1660-1685 cm⁻¹[11]

      • γ-turns: While not as distinctly characterized as other structures by FT-IR, their presence can be inferred from bands in the higher frequency region of the Amide I band, often overlapping with β-turn signals.

    • To resolve the overlapping bands within the Amide I region, perform deconvolution or second-derivative analysis using appropriate software. The area under each component peak corresponds to the relative population of that secondary structure element.

Visualizing Turn Structures and Experimental Workflow

Beta_Turn Figure 1. Schematic of a Type I Beta-Turn. cluster_i Residue i cluster_i1 Residue i+1 (Pro) cluster_i2 Residue i+2 cluster_i3 Residue i+3 Ca_i C_i C' Ca_i->C_i O_i O C_i->O_i N_i1 N C_i->N_i1 H_i3 O_i->H_i3 H-bond N_i N N_i->Ca_i H_i Ca_i1 C_i1 C' Ca_i1->C_i1 O_i1 O C_i1->O_i1 N_i2 N C_i1->N_i2 N_i1->Ca_i1 Ca_i2 C_i2 C' Ca_i2->C_i2 O_i2 O C_i2->O_i2 N_i3 N C_i2->N_i3 N_i2->Ca_i2 H_i2 N_i2->H_i2 Ca_i3 C_i3 C' Ca_i3->C_i3 O_i3 O C_i3->O_i3 N_i3->Ca_i3 N_i3->H_i3

Caption: Type I Beta-Turn Structure.

Gamma_Turn Figure 2. Schematic of a Gamma-Turn. cluster_i Residue i cluster_i1 Residue i+1 (Aze) cluster_i2 Residue i+2 Ca_i C_i C' Ca_i->C_i O_i O C_i->O_i N_i1 N C_i->N_i1 H_i2 O_i->H_i2 H-bond N_i N N_i->Ca_i H_i Ca_i1 C_i1 C' Ca_i1->C_i1 O_i1 O C_i1->O_i1 N_i2 N C_i1->N_i2 N_i1->Ca_i1 Ca_i2 C_i2 C' Ca_i2->C_i2 O_i2 O C_i2->O_i2 N_i2->Ca_i2 N_i2->H_i2

Caption: Gamma-Turn Structure.

Experimental_Workflow Figure 3. Experimental Workflow for Turn Differentiation. start Peptide Synthesis (Pro- or Aze-containing) nmr NMR Spectroscopy (COSY, TOCSY, NOESY) start->nmr ftir FT-IR Spectroscopy start->ftir nmr_analysis Data Analysis: - Resonance Assignment - NOE Restraints - Dihedral Angle Restraints nmr->nmr_analysis ftir_analysis Data Analysis: - Solvent Subtraction - Amide I Deconvolution - Secondary Structure Quantification ftir->ftir_analysis structure 3D Structure Calculation & Turn Identification nmr_analysis->structure ftir_analysis->structure conclusion Differentiation of β- and γ-turns structure->conclusion

Caption: Experimental Workflow.

Conclusion

The choice between incorporating proline or azetidine-2-carboxylic acid into a peptide sequence provides a powerful strategy for controlling the formation of β- and γ-turns, respectively. The distinct conformational biases imposed by the five- and four-membered ring structures allow for the rational design of peptidomimetics with predictable and stable secondary structures. The experimental protocols outlined in this guide provide a robust framework for the characterization and differentiation of these turn types, enabling researchers to validate their designs and advance the development of novel peptide-based therapeutics and research tools.

References

A Comparative Guide to Validating the Biological Effects of Proline Replacement with Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological consequences of substituting the canonical amino acid proline with its non-proteinogenic analogue, azetidine-2-carboxylic acid (Aze). The misincorporation of Aze into nascent polypeptide chains can induce significant alterations in protein structure, stability, and function, leading to a cascade of cellular effects. This document summarizes key findings, presents available quantitative data, and provides detailed experimental protocols to aid in the investigation of these phenomena.

Structural and Conformational Impact of Aze Incorporation

Azetidine-2-carboxylic acid is a structural homolog of proline, differing by the presence of a four-membered ring instead of proline's five-membered pyrrolidine ring.[1] This seemingly minor alteration imposes significant conformational constraints on the peptide backbone.

Key Structural Differences:

  • Increased Flexibility: Peptides containing Aze are generally more flexible than their proline-containing counterparts. This is attributed to a reduction in repulsive noncovalent interactions between the ring atoms and neighboring residues.[2]

  • Destabilization of Ordered Structures: The increased flexibility results in an entropic effect that lessens the stability of ordered secondary structures like the collagen triple helix.[2] The near-extended conformation required for collagen is energetically less favorable for Aze compared to proline.[2]

  • Alteration of Peptide Backbone Geometry: Proline is a strong inducer of β-turns, which are crucial for protein folding and molecular recognition. In contrast, Aze has been shown to preferentially stabilize γ-turn-like conformations, providing a tool to manipulate peptide structure.[3]

Biophysical and Cellular Consequences: A Comparative Analysis

The incorporation of Aze into proteins, particularly proline-rich proteins like collagen, leads to significant biophysical and cellular consequences. While direct quantitative comparisons of protein stability are not abundant in the literature, the collective evidence points towards a destabilizing effect.

Table 1: Effects of Azetidine-2-Carboxylic Acid on Cellular Processes

ParameterEffect of Aze TreatmentCell TypeQuantitative DataReference
Cell Viability DecreasedBV2 Microglial CellsSignificant reduction at concentrations >1000 µM after 12 hours.[4]
Nitric Oxide (NO) Release IncreasedBV2 Microglial CellsSignificant increase at high concentrations at 6, 12, and 24 hours.[4]
Protein Synthesis ReducedH35 CellsReduced by a factor of 4 after 18 hours of incubation with 2.5 mM Aze.[5]
Collagen Secretion InhibitedFibroblasts and OsteoblastsAccumulation of labeled material in the rough ER; not secreted for over 4 hours.[6]
Collagen Glycosylation IncreasedChick-embryo Tendon CellsIncreased carbohydrate content in collagen synthesized in the presence of Aze.[7]

Signaling Pathway: The Unfolded Protein Response

The accumulation of misfolded proteins due to Aze incorporation triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring endoplasmic reticulum (ER) homeostasis.[8][9][10]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Aze Azetidine-2-Carboxylic Acid (Aze) MisfoldedProteins Misfolded Proteins Aze->MisfoldedProteins misincorporation BiP BiP MisfoldedProteins->BiP sequesters PERK PERK BiP->PERK releases ATF6 ATF6 BiP->ATF6 releases IRE1 IRE1α BiP->IRE1 releases eIF2a eIF2α PERK->eIF2a phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaves XBP1_spliced Spliced XBP1 IRE1->XBP1_spliced splices XBP1 mRNA eIF2a_P p-eIF2α ATF4 ATF4 eIF2a_P->ATF4 translation UPR_Genes UPR Target Genes (e.g., CHOP, GADD34) ATF4->UPR_Genes activates ATF6_cleaved->UPR_Genes activates XBP1_spliced->UPR_Genes activates Apoptosis Apoptosis UPR_Genes->Apoptosis prolonged stress leads to

Caption: The Unfolded Protein Response (UPR) pathway activated by Aze-induced protein misfolding.

Experimental Protocols

This section details methodologies for key experiments to validate the biological effects of Aze.

General Workflow for Producing and Analyzing Aze-Containing Proteins

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Cell Culture or In Vitro Translation start->cell_culture aze_treatment Treatment with Azetidine-2-Carboxylic Acid cell_culture->aze_treatment protein_extraction Protein Extraction and Purification aze_treatment->protein_extraction mass_spec Mass Spectrometry (Aze Incorporation) protein_extraction->mass_spec dsc Differential Scanning Calorimetry (Stability) protein_extraction->dsc cd_spec Circular Dichroism (Secondary Structure) protein_extraction->cd_spec functional_assay Functional Assays (e.g., Enzyme Kinetics) protein_extraction->functional_assay end End mass_spec->end dsc->end cd_spec->end functional_assay->end

Caption: General experimental workflow for studying the effects of Aze incorporation into proteins.

Protocol for Induction of Endoplasmic Reticulum Stress

This protocol is adapted from methodologies used to study ER stress induced by protein misfolding agents.[9][11][12]

  • Cell Culture: Plate cells (e.g., HeLa, BV2 microglia) at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a desired concentration of L-azetidine-2-carboxylic acid (e.g., 5 mM) for various time points (e.g., 0, 3, 6, 9, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO).

  • Positive Control: In parallel, treat a set of cells with a known ER stress inducer like tunicamycin (e.g., 1-10 µg/mL) or thapsigargin (e.g., 1-5 µM).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key ER stress markers by Western blotting.

    • Primary Antibodies:

      • Rabbit anti-GRP78/BiP (1:1000)

      • Mouse anti-CHOP/GADD153 (1:500)

      • Rabbit anti-phospho-PERK (1:1000)

      • Rabbit anti-phospho-eIF2α (1:1000)

      • Rabbit anti-ATF4 (1:1000)

      • Rabbit anti-IRE1α (1:1000)

      • Rabbit anti-sXBP1 (1:1000)

      • Mouse anti-β-actin (1:5000) or Rabbit anti-GAPDH (1:5000) as a loading control.

  • Detection and Analysis: Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the target protein bands to the loading control.

Protocol for In Vitro Collagen Fibrillogenesis Assay

This protocol is based on established methods for studying collagen self-assembly.[4][13][14]

  • Collagen Preparation: Purify type I collagen from a suitable source (e.g., rat tail tendon) with and without the incorporation of Aze during synthesis in a cell culture system.

  • Fibrillogenesis Initiation: Dilute the collagen solutions to a final concentration of 0.2-0.5 mg/mL in ice-cold, isotonic phosphate buffer (pH 7.4).

  • Turbidity Measurement: Transfer the solutions to a temperature-controlled spectrophotometer at 37°C and monitor the change in absorbance at 313 nm over time.

  • Data Analysis: Plot turbidity as a function of time. The resulting sigmoidal curve can be analyzed to determine:

    • Lag Phase: The initial phase before a significant increase in turbidity.

    • Growth Phase: The phase of rapid increase in turbidity, reflecting fibril growth. The rate can be determined from the slope of this phase.

    • Plateau Phase: The final phase where turbidity is maximal, indicating the completion of fibril formation.

  • Comparison: Compare the kinetics of fibrillogenesis (lag time, growth rate, and final turbidity) between the proline-containing and Aze-containing collagen samples.

Conclusion

The replacement of proline with azetidine-2-carboxylic acid serves as a powerful tool to investigate the consequences of protein misfolding and the cellular stress responses it elicits. The data consistently demonstrate that Aze incorporation leads to structural destabilization, impaired protein function, and the activation of the Unfolded Protein Response. The provided protocols offer a framework for researchers to quantitatively assess these effects in their specific systems of interest. Further research focusing on detailed biophysical characterization will be invaluable in elucidating the precise energetic consequences of this proline substitution.

References

A Comparative Guide to the Structure-Activity Relationships of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, allows for precise spatial orientation of substituents, potentially leading to enhanced binding affinity for biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-based compounds across three key therapeutic areas: cancer (STAT3 inhibition), viral infections (HCMV inhibition), and bacterial infections.

Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, and metastasis. Consequently, inhibiting STAT3 has become a significant strategy in cancer drug discovery. A series of (R)-azetidine-2-carboxamides has been identified as potent STAT3 inhibitors.[2][3]

Structure-Activity Relationship Data

The following table summarizes the SAR of (R)-azetidine-2-carboxamide analogues, highlighting the impact of substitutions on their STAT3 inhibitory activity, as determined by an electrophoretic mobility shift assay (EMSA).

CompoundR1 (Substitution on Azetidine Nitrogen)R2 (Substitution on Amide Nitrogen)R3 (Substitution on Salicylamide)IC50 (µM) for STAT3 DNA-binding[2][3]
5a Perfluorophenylsulfonyl4-cyclohexylbenzyl2-hydroxy-4-carboxy0.55
5o Perfluorophenylsulfonyl5-cyclohexylpyridin-2-ylmethyl2-hydroxy-4-carboxy0.38
8i Perfluorophenylsulfonyl4-cyclohexylbenzyl2-hydroxy-4-(1H-tetrazol-5-yl)0.34
Lead Compound --->10

Key SAR Insights:

  • Azetidine Ring: The constrained azetidine ring serves as a critical scaffold for orienting the key pharmacophoric elements.

  • Substitutions on Amide Nitrogen (R2): The presence of a bulky, hydrophobic group like a cyclohexylbenzyl or cyclohexylpyridinylmethyl moiety is crucial for potent activity. The pyridinylmethyl group in compound 5o slightly improves potency compared to the benzyl group in 5a .

  • Substitutions on Salicylamide (R3): Replacing the carboxylic acid group with a bioisostere like a tetrazole ring (compound 8i ) can enhance potency.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay assesses the ability of a compound to inhibit the binding of active STAT3 dimers to a specific DNA probe.[4][5][6]

  • Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., breast cancer cell lines MDA-MB-231 or MDA-MB-468).

  • Binding Reaction: The nuclear extract is incubated with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE).

  • Compound Incubation: Test compounds at various concentrations are pre-incubated with the nuclear extract before the addition of the labeled probe.

  • Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection and Quantification: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescent scanner. The intensity of the band corresponding to the STAT3-DNA complex is quantified, and the IC50 value is determined.

Visualization of the STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Activation Inhibitor Azetidine-based Inhibitor Inhibitor->Dimer Inhibition

Caption: The STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Azetidine-Based HCMV Inhibitors

Human cytomegalovirus (HCMV) is a widespread herpesvirus that can cause severe disease in immunocompromised individuals. The development of novel anti-HCMV agents with different mechanisms of action is crucial to combat drug resistance. Azetidine-containing dipeptides have been identified as a class of non-covalent inhibitors of HCMV replication.[1][7]

Structure-Activity Relationship Data

The following table presents the SAR of azetidine-containing dipeptides against HCMV, with activity measured by a plaque reduction assay.

CompoundN-Terminus (R1)C-Terminus Side Chain (R2)C-Terminus Amide (R3)EC50 (µM) against HCMV[7]
1 Z-PheAlaNH21.8
4a Z-PheAlaNHtBu0.9
4b Z-PheValNHtBu>100
4c Z-PheLeuNHtBu1.2
11 Z-PheAla (non-constrained)NH2>100

Key SAR Insights:

  • Azetidine Core: The conformationally restricted azetidine ring is critical for activity, as the non-constrained analogue 11 is inactive.

  • N-Terminus (R1): A benzyloxycarbonyl (Z) group at the N-terminus is essential for anti-HCMV activity.

  • C-Terminus Side Chain (R2): An aliphatic side chain at the C-terminus is preferred. A smaller aliphatic group like alanine (in 4a ) or a slightly larger one like leucine (in 4c ) is well-tolerated, while a bulkier group like valine (in 4b ) leads to a loss of activity.

  • C-Terminus Amide (R3): Substitution on the C-carboxamide group, such as a tert-butyl group (in 4a ), can enhance potency compared to the unsubstituted amide (in 1 ).

Experimental Protocol: Plaque Reduction Assay for HCMV

This assay quantifies the ability of a compound to inhibit the replication of HCMV by measuring the reduction in the number of viral plaques.[8][9][10]

  • Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded in multi-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are infected with a known amount of HCMV.

  • Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Overlay: The cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Visualization of the Experimental Workflow

Plaque_Reduction_Assay Start Start Seed_Cells 1. Seed HFF Cells in 96-well plate Start->Seed_Cells Infect 2. Infect cells with HCMV Seed_Cells->Infect Treat 3. Add serial dilutions of Azetidine compounds Infect->Treat Overlay 4. Add semi-solid overlay Treat->Overlay Incubate 5. Incubate for 7-14 days Overlay->Incubate Fix_Stain 6. Fix and stain cells Incubate->Fix_Stain Count 7. Count plaques Fix_Stain->Count Calculate 8. Calculate EC50 Count->Calculate End End Calculate->End

Caption: A simplified workflow for the HCMV plaque reduction assay.

Azetidine-Based Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat. Quinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The incorporation of an azetidine ring at the C-7 position of the quinolone scaffold has led to the development of potent antibacterial agents.[11][12][13]

Structure-Activity Relationship Data

The following table illustrates the SAR of 7-azetidinylquinolones against various bacterial strains, with activity measured as the Minimum Inhibitory Concentration (MIC).

CompoundR1 (at N-1)R2 (at C-8)R3 (on Azetidine)MIC (µg/mL) vs S. aureus[11]MIC (µg/mL) vs E. coli[11]
Ciprofloxacin CyclopropylHPiperazine0.250.015
A-1 CyclopropylH3-aminoazetidine0.120.03
A-2 CyclopropylF3-aminoazetidine0.060.015
A-3 CyclopropylCl3-aminoazetidine0.030.015
A-4 EthylCl3-aminoazetidine0.120.06

Key SAR Insights:

  • 7-Azetidinyl Moiety: The substitution of the piperazine ring in ciprofloxacin with a 3-aminoazetidine group generally maintains or improves activity against Gram-positive bacteria like S. aureus (compare Ciprofloxacin with A-1 ).

  • Substitution at C-8 (R2): The introduction of a halogen at the C-8 position significantly enhances activity against Gram-positive bacteria. A chloro group (in A-3 ) provides the most potent activity against S. aureus.

  • Substitution at N-1 (R1): A cyclopropyl group at the N-1 position is generally optimal for broad-spectrum activity. Replacing it with an ethyl group (in A-4 ) leads to a decrease in potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15][16]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Visualization of the Quinolone Mechanism of Action

Quinolone_Mechanism Quinolone 7-Azetidinylquinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase 1. Binds to enzyme-DNA complex DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication 2. Prevents DNA re-ligation DNA_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Breaks 3. Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death 4. Induces

Caption: The mechanism of action of 7-azetidinylquinolone antibacterial agents.[17][18][19][20][21]

References

Constraining Peptides: A Comparative Guide to the Impact of 4-Membered vs. 5-Membered Rings on Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug development, enhancing stability is a paramount challenge. Peptides, while offering high specificity and potency, are often susceptible to rapid degradation by proteases in the body. A key strategy to overcome this limitation is the introduction of conformational constraints, and the incorporation of cyclic structures is a well-established approach. This guide provides a comparative analysis of the impact of incorporating 4-membered and 5-membered rings into peptide backbones on their overall stability, supported by experimental data and detailed protocols.

Executive Summary

The incorporation of cyclic structures into peptides is a proven method to enhance their stability against enzymatic degradation. This is primarily achieved by reducing the conformational flexibility of the peptide, making it a less recognizable substrate for proteases. While both 4-membered and 5-membered rings can increase proteolytic resistance compared to their linear counterparts, the specific impact on stability is nuanced and depends on the ring's chemistry and the overall peptide sequence.

Generally, 5-membered rings, such as the pyrrolidine ring of proline, are more common in nature and their incorporation is well-studied. They offer a favorable balance of conformational restriction and thermodynamic stability. In contrast, 4-membered rings, like azetidinone or azetidine-2-carboxylic acid, introduce greater ring strain. While this high strain can significantly alter peptide conformation and in some cases enhance stability, direct quantitative comparisons of proteolytic stability with 5-membered ring-containing analogues are not abundant in the literature. The general consensus is that the substitution of natural amino acids with non-proteinogenic cyclic amino acids, including those with 4-membered rings, tends to improve proteolytic stability.

Data Presentation: A Qualitative Comparison

Due to a scarcity of direct quantitative comparative studies in the literature, the following table provides a qualitative summary of the general impact of 4-membered and 5-membered rings on key peptide properties related to stability.

Feature4-Membered Ring (e.g., Azetidine-2-carboxylic acid)5-Membered Ring (e.g., Proline)
Conformational Rigidity High, due to significant ring strain.Moderate to high, with distinct puckered conformations.
Proteolytic Stability Generally enhanced compared to linear peptides.[1] The non-natural structure can hinder protease recognition.Generally enhanced compared to linear peptides. Proline-rich sequences are known to be resistant to many proteases.
Impact on Secondary Structure Can induce unique turns and kinks in the peptide backbone.[1][2]A well-known breaker of α-helical and β-sheet structures, often found in turns.
Synthetic Accessibility Can be more challenging to synthesize and incorporate into peptides.Readily incorporated using standard solid-phase peptide synthesis.
Natural Abundance Rare in nature. Azetidine-2-carboxylic acid is found in some plants.[3][4]Proline is one of the 20 proteinogenic amino acids.

Experimental Protocols

To assess the proteolytic stability of peptides containing 4-membered or 5-membered rings, a common and effective method is an in vitro stability assay using plasma or serum. The following is a detailed protocol for such an assay.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Objective: To determine the half-life (t½) of a test peptide in human plasma by monitoring its degradation over time.

2. Materials:

  • Test peptide (with 4-membered or 5-membered ring) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human plasma (commercially available or freshly prepared with anticoagulant).

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath at 37°C.

  • Microcentrifuge.

  • HPLC or LC-MS system for analysis.

3. Procedure:

  • Preparation:

    • Thaw the human plasma at 37°C.

    • Prepare a working solution of the test peptide by diluting the stock solution in PBS to a final concentration of, for example, 100 µM.

  • Incubation:

    • In a microcentrifuge tube, mix the test peptide working solution with the pre-warmed plasma at a specific ratio (e.g., 1:9 v/v) to achieve a final peptide concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing a defined volume of the cold quenching solution (e.g., 100 µL of 10% TCA). This will stop the enzymatic reaction and precipitate the plasma proteins.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10-15 minutes.

  • Centrifugation:

    • Centrifuge the quenched samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

    • Analyze the supernatant using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) method to quantify the concentration of the intact peptide.

  • Data Analysis:

    • Plot the percentage of the intact peptide remaining against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Mandatory Visualizations

The following diagrams illustrate the general workflow of the peptide stability assay and the conceptual impact of ring structures on proteolytic degradation.

Experimental_Workflow Experimental Workflow for Peptide Stability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Peptide_Working Peptide Working Solution Peptide_Stock->Peptide_Working Plasma Human Plasma Incubation Incubation at 37°C Plasma->Incubation Peptide_Working->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quenching & Protein Precipitation Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Analysis HPLC / LC-MS Analysis Centrifugation->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Caption: Workflow of an in vitro peptide stability assay.

Proteolytic_Degradation Conceptual Impact of Ring Structures on Proteolytic Stability cluster_linear Linear Peptide cluster_cyclic Cyclic Peptide (4 or 5-membered ring) Linear_Peptide Flexible Conformation Protease_Linear Protease Linear_Peptide->Protease_Linear Good Substrate Fit Degradation Rapid Degradation Protease_Linear->Degradation Cyclic_Peptide Constrained Conformation Protease_Cyclic Protease Cyclic_Peptide->Protease_Cyclic Poor Substrate Fit Stability Enhanced Stability Protease_Cyclic->Stability

Caption: Ring structures constrain peptide conformation, hindering protease binding.

References

Safety Operating Guide

Safe Disposal of (R)-Azetidine-2-carboxylic acid hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is paramount for ensuring safety and environmental compliance. This guide provides detailed procedures for the safe disposal of (R)-Azetidine-2-carboxylic acid hydrochloride, addressing conflicting safety information and outlining a conservative approach to its waste management.

Hazard Assessment and Regulatory Overview

This compound is a non-proteinogenic amino acid. While some Safety Data Sheets (SDS) for similar compounds, such as D- and L-Azetidine-2-carboxylic acid, do not classify them as hazardous under OSHA, other toxicological information indicates that azetidine-2-carboxylic acid can be toxic and teratogenic.[1][2][3][4][5][6] This is because it can be misincorporated into proteins in place of proline.[1][4][6]

Given this conflicting information, it is prudent to handle and dispose of this compound as a hazardous waste. This approach ensures the highest level of safety and compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Key Regulatory Considerations:

RegulationDescriptionRelevance to this compound
RCRA (Resource Conservation and Recovery Act) The principal federal law in the United States governing the disposal of solid and hazardous waste.[7]While not specifically listed as a hazardous waste, the toxic potential of this compound warrants its management under RCRA guidelines for hazardous waste to ensure "cradle-to-grave" management.[7]
Hazardous Waste Characteristics Wastes are deemed hazardous if they exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]Due to its toxic potential, this compound should be treated as a toxic hazardous waste.
Laboratory Waste Management Rules Institutions must adhere to specific protocols for the accumulation, storage, and disposal of chemical waste generated in laboratories.[8][9]Proper labeling, segregation, and containment in a designated Satellite Accumulation Area (SAA) are mandatory.[9]

Experimental Protocols for Disposal

The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.

2.1 Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2.2 Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting solid this compound waste. The original container can be used if it is in good condition.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations. The date of waste accumulation should also be on the label.

  • Solid Waste: For the pure compound or residues, carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust. If a small spill occurs, sweep it up and place it in the container.[2]

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same hazardous waste container.

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this chemical down the drain.[10] Collect them in a separate, labeled hazardous waste container for liquid waste. The container should be compatible with aqueous solutions and properly sealed.

2.3 Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[9][11] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed except when adding waste.[9]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents and strong acids.[2][3]

2.4 Request for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[8][9]

  • Documentation: Complete any required waste disposal forms provided by your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have (R)-Azetidine-2-carboxylic acid hydrochloride waste assess_hazard Assess Hazard Information start->assess_hazard sds_info SDS indicates 'Not Hazardous' assess_hazard->sds_info toxicity_data Toxicological data indicates 'Toxic and Teratogenic' assess_hazard->toxicity_data conservative_approach Adopt Conservative Approach: Treat as Hazardous Waste sds_info->conservative_approach toxicity_data->conservative_approach ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat conservative_approach->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: (R)-Azetidine-2-carboxylic acid HCl, contaminated solids segregate->solid_waste liquid_waste Aqueous Solutions segregate->liquid_waste collect_solid Collect in a Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid storage Store in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage request_pickup Contact EHS for Waste Pickup storage->request_pickup end End: Proper Disposal request_pickup->end

Disposal decision workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.